S-(2-Chloro-2-oxoethyl) ethanethioate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
10553-78-3 |
|---|---|
Molecular Formula |
C4H5ClO2S |
Molecular Weight |
152.6 g/mol |
IUPAC Name |
S-(2-chloro-2-oxoethyl) ethanethioate |
InChI |
InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3 |
InChI Key |
CDVXHLKKIJCRHD-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(=O)Cl |
Canonical SMILES |
CC(=O)SCC(=O)Cl |
Other CAS No. |
10553-78-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of S-(2-Chloro-2-oxoethyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for S-(2-Chloro-2-oxoethyl) ethanethioate, a key intermediate in organic synthesis. The document details two viable synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in research and development.
Physicochemical Properties
This compound, also known as acetylmercaptoacetyl chloride, possesses the following properties[][2]:
| Property | Value |
| CAS Number | 10553-78-3[][2] |
| Molecular Formula | C4H5ClO2S[][2] |
| Molecular Weight | 152.60 g/mol [2] |
| Boiling Point | 180.2°C at 760 mmHg[] |
| Density | 1.336 g/cm³[] |
| IUPAC Name | This compound[][2] |
| Synonyms | Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester; acetylmercaptoacetyl chloride; 2-acetylmercaptoacetic acid chloride[2] |
Synthesis Pathway 1: Direct Acylation of Thioacetate
The most direct and efficient method for the synthesis of this compound is the nucleophilic acyl substitution reaction between a thioacetate salt and chloroacetyl chloride. Potassium thioacetate is a readily available and stable source of the thioacetate nucleophile.
Reaction Scheme:
Caption: Direct Acylation of Potassium Thioacetate.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend potassium thioacetate (1.1 equivalents) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.0 equivalent) in the same dry solvent to the stirred suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated potassium chloride.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Quantitative Data (Pathway 1):
| Parameter | Value/Range |
| Reactant Ratio | 1.1 : 1.0 (Potassium Thioacetate : Chloroacetyl Chloride) |
| Solvent | Anhydrous THF or DCM |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 85-95% |
| Purity (Post-distillation) | >95%[] |
Synthesis Pathway 2: Chlorination of S-(Carboxymethyl) ethanethioate
An alternative, two-step route involves the initial synthesis of S-(carboxymethyl) ethanethioate (acetylmercaptoacetic acid), followed by the chlorination of the carboxylic acid functionality to the corresponding acyl chloride.
Step 2a: Synthesis of S-(Carboxymethyl) ethanethioate
This intermediate can be prepared by the reaction of thioacetic acid with chloroacetic acid in the presence of a base.
Reaction Scheme (2a):
Caption: Synthesis of S-(Carboxymethyl) ethanethioate.
Step 2b: Chlorination of S-(Carboxymethyl) ethanethioate
The carboxylic acid intermediate is then converted to the final product using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction Scheme (2b):
Caption: Chlorination of the Intermediate Acid.
Experimental Protocol (Pathway 2):
Step 2a: Synthesis of S-(Carboxymethyl) ethanethioate
-
Deprotonation: In a round-bottom flask, dissolve thioacetic acid (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.0 equivalent) at room temperature.
-
Nucleophilic Substitution: To this solution, add a solution of chloroacetic acid (1.0 equivalent), also neutralized with sodium hydroxide, dropwise.
-
Reaction and Acidification: Stir the mixture at room temperature for 12-24 hours. After the reaction is complete, acidify the solution with a mineral acid (e.g., HCl) to precipitate the S-(carboxymethyl) ethanethioate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2b: Chlorination of S-(Carboxymethyl) ethanethioate
-
Reaction Setup: In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend S-(carboxymethyl) ethanethioate (1.0 equivalent) in an inert solvent like anhydrous dichloromethane or toluene.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2-1.5 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Purification: After cooling to room temperature, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.
Quantitative Data (Pathway 2):
| Parameter | Step 2a | Step 2b |
| Reactant Ratio | 1:1 (Thioacetic acid : Chloroacetic acid) | 1:1.2-1.5 (Acid : SOCl₂) |
| Solvent | Water | Anhydrous DCM or Toluene |
| Reaction Temperature | Room Temperature | Reflux |
| Reaction Time | 12-24 hours | 1-3 hours |
| Typical Yield | 70-85% | 80-90% |
| Overall Yield | 56-77% |
Experimental Workflow Visualization
The overall experimental workflow for both synthesis pathways can be visualized as follows:
Caption: Experimental Workflow for Synthesis Pathways.
This guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to appropriate laboratory safety protocols when handling the reagents and performing the reactions described herein.
References
"S-(2-Chloro-2-oxoethyl) ethanethioate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of S-(2-Chloro-2-oxoethyl) ethanethioate. Due to the limited availability of published experimental data, this document combines reported values with predicted information to offer a profile of this reactive chemical intermediate. This guide is intended to support research and development activities by consolidating available data and identifying areas where further experimental characterization is needed.
Chemical Identity and Physical Properties
This compound, with the CAS number 10553-78-3, is a bifunctional molecule containing both a thioester and an acyl chloride.[1][2] These functional groups impart a high degree of reactivity, making it a potentially useful, albeit unstable, building block in organic synthesis.[]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C4H5ClO2S | [1][2] |
| Molecular Weight | 152.60 g/mol | [1][2] |
| CAS Number | 10553-78-3 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | (Acetylthio)acetyl chloride, Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester | [1] |
| Boiling Point | 62 °C (pressure not specified) | [1] |
| 180.2 °C at 760 mmHg | [] | |
| Density | 1.336 g/cm³ (Predicted) | [] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available |
InChI and SMILES Identifiers:
Spectroscopic Data
Table 2: Predicted and Expected Spectroscopic Data for this compound
| Spectrum Type | Predicted/Expected Data |
| ¹H NMR | Expected chemical shifts (CDCl₃): δ ~2.4 ppm (s, 3H, -C(O)CH₃), δ ~4.0-4.2 ppm (s, 2H, -SCH₂C(O)-). |
| ¹³C NMR | Expected chemical shifts (CDCl₃): δ ~30 ppm (-C(O)CH₃), δ ~45-50 ppm (-SCH₂C(O)-), δ ~170 ppm (-SCH₂C(O)-), δ ~195 ppm (-C(O)S-). |
| IR | Expected characteristic peaks (cm⁻¹): ~1770-1815 (C=O stretch, acyl chloride), ~1690-1710 (C=O stretch, thioester). |
| Mass Spectrometry | Predicted m/z for [M+H]⁺: 152.97716. Other predicted adducts include [M+Na]⁺ and [M+K]⁺.[4] |
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the presence of the highly electrophilic acyl chloride and the thioester functional groups. The acyl chloride is susceptible to nucleophilic attack by a wide range of nucleophiles, including water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. The thioester can also undergo nucleophilic acyl substitution.
Due to its reactivity, particularly with water, the compound is expected to be moisture-sensitive and should be handled under anhydrous conditions. Information regarding its thermal stability and specific hazardous decomposition products is not available.
Experimental Protocols
Detailed and verified experimental protocols for the synthesis, purification, and analysis of this compound are not available in peer-reviewed literature. However, a plausible synthetic route and general procedures for purification and analysis can be proposed based on standard organic chemistry principles.
Proposed Synthesis:
A likely laboratory synthesis would involve the reaction of S-acetylthioacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Caption: Proposed synthesis of this compound.
General Purification Protocol:
Given the predicted boiling point, fractional distillation under reduced pressure would be a suitable method for purification. The exact conditions would need to be determined empirically.
General Analytical Protocols:
-
Gas Chromatography (GC): A GC method with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be developed to assess purity. A non-polar or mid-polarity column would likely be appropriate.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector could be used. The mobile phase would likely consist of a mixture of acetonitrile and water or methanol and water.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. However, based on its chemical structure, it can be classified as a reactive electrophile. Such compounds are known to react with nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity.
The reaction of this compound with a cysteine residue would proceed via nucleophilic acyl substitution at the acyl chloride, displacing the chloride leaving group. This would result in the formation of a stable thioester linkage between the molecule and the protein.
References
An In-depth Technical Guide to S-(2-Chloro-2-oxoethyl) ethanethioate: A Versatile Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(2-Chloro-2-oxoethyl) ethanethioate is a bifunctional molecule that has garnered interest in the field of organic synthesis, particularly as a versatile building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and its established role as a key intermediate in the synthesis of various chemical entities. Due to a lack of available data on its direct biological effects, this document will focus on its synthetic applications, which are of significant interest to researchers in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound, with the CAS number 10553-78-3, is a chemical compound used in organic synthesis, especially in the development of pharmaceuticals and specialty chemicals.[] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H5ClO2S | [] |
| Molecular Weight | 152.60 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester; (Acetylthio)acetyl chloride | [2] |
| Boiling Point | 98-101 °C @ 16-18 Torr | ChemicalBook |
| Density | 1.336 g/cm³ | [] |
| SMILES | CC(=O)SCC(=O)Cl | |
| InChIKey | CDVXHLKKIJCRHD-UHFFFAOYSA-N |
Core Reactivity and Synthetic Utility
The chemical reactivity of this compound is characterized by the presence of two key functional groups: an acid chloride and a thioester. This dual reactivity makes it a valuable precursor for the synthesis of a variety of compounds, particularly heterocyclic structures that are prevalent in many biologically active molecules.
The acid chloride is a highly reactive electrophilic site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as amines, alcohols, and thiols. The thioester, while less reactive than the acid chloride, can also participate in various chemical transformations.
Caption: General reactivity of this compound.
Application in the Synthesis of Heterocyclic Compounds
Hypothetical Synthesis of a Thiazine Derivative
A plausible synthetic application involves the reaction of this compound with a compound containing both an amine and a thiol group, such as 2-aminoethanethiol.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-aminoethanethiol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), this compound (1.1 eq) is added dropwise at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any hydrochloric acid formed. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired thiazine derivative.
Caption: Hypothetical workflow for thiazine synthesis.
Potential Biological Significance of Derivatives
Although this compound itself is not reported to have direct biological activity, the heterocyclic scaffolds that can be synthesized from it are well-represented in pharmacologically active compounds. For example, thiazine derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability of this compound to serve as a starting material for such compounds underscores its indirect importance in drug discovery and development.
Conclusion
This compound is a valuable and reactive chemical intermediate. Its bifunctional nature allows for its use in the synthesis of a diverse array of molecules, most notably heterocyclic compounds. While information regarding its own mechanism of action is absent from the scientific literature, its utility as a building block for potentially bioactive molecules makes it a compound of interest for synthetic and medicinal chemists. Further research into the synthetic applications of this compound could lead to the discovery of novel therapeutic agents.
References
An In-depth Technical Guide to S-(2-Chloro-2-oxoethyl) ethanethioate: Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the molecular structure and conformation of S-(2-Chloro-2-oxoethyl) ethanethioate is limited in publicly accessible literature. This guide provides a comprehensive overview based on its known chemical structure, data from analogous compounds, and theoretical predictions.
Introduction
This compound is a bifunctional organic molecule featuring both a thioester and an acyl chloride functional group.[1][2][3][4] Its structure suggests potential as a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals, where it can act as a linker or introduce specific functionalities.[5] This technical guide provides a detailed analysis of its molecular structure and conformational preferences, leveraging theoretical principles and data from analogous compounds to offer insights for researchers in drug development and chemical synthesis.
Molecular Structure and Identification
The fundamental structural and identifying information for this compound is well-established.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 10553-78-3 | [2] |
| Molecular Formula | C4H5ClO2S | [1][2][3][5] |
| Canonical SMILES | CC(=O)SCC(=O)Cl | [1][5] |
| InChI | InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3 | [1][5] |
| InChIKey | CDVXHLKKIJCRHD-UHFFFAOYSA-N | [1][5] |
Predicted Physicochemical Properties
Quantitative physicochemical properties for this compound have been predicted through computational methods. These values are essential for understanding its potential behavior in various chemical and biological systems.
| Property | Predicted Value | Unit |
| Molecular Weight | 152.60 | g/mol |
| Monoisotopic Mass | 151.96988 | Da |
| XlogP | 1.2 | |
| Boiling Point (at 760 mmHg) | 180.2 | °C |
| Density | 1.336 | g/cm³ |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 |
Conformational Analysis
The three-dimensional conformation of this compound is dictated by the rotation around its single bonds. While direct experimental data is unavailable, its conformational preferences can be inferred from studies on analogous thioesters and acyl chlorides.
The key rotatable bonds that define the overall conformation are:
-
τ1: C(1)-C(2)-S-C(3) (Rotation around the C-S bond)
-
τ2: C(2)-S-C(3)=O(4) (Rotation around the S-C(acyl) bond)
-
τ3: S-C(3)-C(4)=O(5) (Rotation around the C-C bond)
Computational studies on simple thioesters, such as methyl thioacetate, have shown that the cis conformation (O=C-S-C dihedral angle of 0°) is more stable than the trans conformation by approximately 5 kcal/mol. This preference is attributed to favorable electronic interactions. Therefore, it is highly probable that the thioester moiety in this compound also adopts a cis or near-cis conformation (τ2 ≈ 0°).
The rotation around the C-C bond (τ3) will likely favor a staggered conformation to minimize steric hindrance between the thioester and the bulky acyl chloride group. The barrier to rotation around the C-S bond (τ1) in thioesters is generally low, allowing for flexibility in this part of the molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for this compound, based on characteristic group frequencies and chemical shifts for thioesters and acyl chlorides.
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | Stretch | 1780 - 1815 | Strong |
| C=O (Thioester) | Stretch | 1680 - 1715 | Strong |
| C-S | Stretch | 600 - 800 | Medium |
| C-Cl | Stretch | 650 - 850 | Strong |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
Predicted ¹H NMR Spectroscopy Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃-C=O | 2.2 - 2.5 | Singlet | 3H |
| -S-CH₂-C=O | 3.8 - 4.2 | Singlet | 2H |
Predicted ¹³C NMR Spectroscopy Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C H₃-C=O | 25 - 35 |
| -S-C H₂-C=O | 40 - 50 |
| CH₃-C =O | 190 - 200 |
| -S-CH₂-C =O | 165 - 175 |
Proposed Experimental Protocol for Synthesis
A plausible two-step synthesis of this compound can be proposed based on standard organic chemistry reactions. This protocol is hypothetical and would require optimization.
Step 1: Synthesis of S-(carboxymethyl) ethanethioate
-
To a stirred solution of thioacetic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen), add a suitable base such as sodium hydride (1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of chloroacetic acid (1.0 eq.) in the same solvent dropwise to the reaction mixture.
-
The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is acidified with a dilute aqueous acid solution (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude S-(carboxymethyl) ethanethioate, which can be purified by crystallization or column chromatography.
Step 2: Synthesis of this compound
-
In a flask equipped with a reflux condenser and a gas outlet to a trap, add the S-(carboxymethyl) ethanethioate (1.0 eq.) obtained from Step 1.
-
Slowly add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) (2.0-3.0 eq.), to the flask at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
The mixture is then gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude this compound is then purified by fractional distillation under high vacuum to yield the final product.
Reactivity and Potential Applications
The presence of two distinct reactive functional groups, a thioester and an acyl chloride, makes this compound a valuable bifunctional reagent. The acyl chloride is a highly reactive electrophile that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles such as alcohols, amines, and thiols. The thioester group is also susceptible to nucleophilic attack, albeit generally less reactive than the acyl chloride. This differential reactivity could be exploited for sequential modifications.
In the context of drug development, this molecule could be used as a linker to conjugate different molecular fragments or to attach a payload to a targeting moiety. Its ability to react with various nucleophiles makes it suitable for applications in bioconjugation and materials science.
References
Spectroscopic Data Analysis of S-(2-Chloro-2-oxoethyl) ethanethioate: A Technical Guide
Introduction
S-(2-Chloro-2-oxoethyl) ethanethioate, with the chemical formula C₄H₅ClO₂S, is a bifunctional molecule containing both a thioester and an acyl chloride group.[1][2] This combination of reactive functional groups makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and for monitoring its reactions. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound is summarized in the tables below. These predictions are based on the analysis of its structural features and comparison with known spectroscopic data for similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl and methylene protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.4 | Singlet | 3H | CH₃-C(=O)S- |
| ~ 4.5 | Singlet | 2H | -S-CH₂-C(=O)Cl |
Table 2: Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum is predicted to display four signals, one for each unique carbon atom in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 30 | CH₃ -C(=O)S- |
| ~ 45 | -S-CH₂ -C(=O)Cl |
| ~ 170 | -S-CH₂-C(=O) Cl |
| ~ 195 | CH₃-C(=O) S- |
Table 3: Predicted IR Spectroscopic Data
The infrared spectrum will be characterized by strong absorptions from the two carbonyl groups. The acyl chloride carbonyl is expected at a higher wavenumber than the thioester carbonyl.[3][4][5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1780 - 1815 | Strong | C=O stretch (Acyl chloride) |
| ~ 1680 - 1715 | Strong | C=O stretch (Thioester) |
| ~ 1355 | Medium | CH₃ bend |
| ~ 1420 | Medium | CH₂ bend (scissoring) |
| ~ 650 - 750 | Strong | C-Cl stretch |
| ~ 600 - 700 | Medium | C-S stretch |
Table 4: Predicted Mass Spectrometry Data
The mass spectrum is expected to show the molecular ion peak, along with characteristic fragmentation patterns resulting from the cleavage of the thioester and acyl chloride moieties.[8][9][10][11][12] PubChemLite provides predicted m/z values for various adducts.[13]
| m/z | Ion |
| 152/154 | [M]⁺ (Molecular ion peak, showing isotopic pattern for ³⁵Cl/³⁷Cl) |
| 117 | [M - Cl]⁺ |
| 89 | [M - COCl]⁺ |
| 43 | [CH₃CO]⁺ (Base peak) |
Experimental Protocols
The following are general protocols for acquiring NMR, IR, and mass spectra. The specific parameters would need to be optimized for the instrument being used and the sample being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[14] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[14] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to improve homogeneity.[15]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard. The number of scans will depend on the sample concentration.[15]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).[16]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[17] Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a solution cell.[17] For solid samples, a KBr pellet or a Nujol mull can be prepared.[17]
-
Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded.[18]
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[19]
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).[20]
-
Ionization: The sample molecules are ionized. Electron ionization (EI) is a common method for small organic molecules, which often causes fragmentation.[21] Softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) can be used to observe the molecular ion with less fragmentation.[22]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[21]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[23]
Experimental Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester | C4H5ClO2S | CID 82724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. PubChemLite - this compound (C4H5ClO2S) [pubchemlite.lcsb.uni.lu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. NMR Spectroscopy [www2.chemistry.msu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. forensicresources.org [forensicresources.org]
- 19. quora.com [quora.com]
- 20. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. Mass Spectrometry [www2.chemistry.msu.edu]
- 22. rsc.org [rsc.org]
- 23. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Solubility of S-(2-Chloro-2-oxoethyl) ethanethioate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide to the principles and methodologies for determining the solubility of S-(2-Chloro-2-oxoethyl) ethanethioate. As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. Therefore, this guide provides a comprehensive experimental protocol for researchers to determine these values.
Introduction to this compound and its Solubility
This compound, with the CAS number 10553-78-3, is an organic compound utilized in chemical synthesis.[1][][3] Its molecular structure, containing both a thioester and an acyl chloride functional group, suggests a degree of polarity that will influence its solubility in different organic solvents. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Therefore, this compound is expected to exhibit varying degrees of solubility in a range of organic solvents, from non-polar to polar aprotic and polar protic systems.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Solvent Polarity | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Non-Polar Solvents | |||||
| Hexane | Low | ||||
| Toluene | Low | ||||
| Polar Aprotic Solvents | |||||
| Dichloromethane (DCM) | Medium | ||||
| Tetrahydrofuran (THF) | Medium | ||||
| Acetonitrile | High | ||||
| Dimethylformamide (DMF) | High | ||||
| Dimethyl Sulfoxide (DMSO) | High | ||||
| Polar Protic Solvents | |||||
| Methanol | High | ||||
| Ethanol | High | ||||
| Isopropanol | High |
Experimental Protocol for Determining Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached. The mixture should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical technique such as HPLC or GC.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
3.3. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.[6]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the thermodynamic solubility of a solid in an organic solvent.
Conclusion
While specific solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine these crucial physical properties. The provided experimental protocol, data logging template, and workflow visualization offer a comprehensive approach to systematically and accurately measure the solubility of this compound in various organic solvents. Such data is invaluable for the effective design of synthetic routes, purification strategies, and formulation development in chemical and pharmaceutical research.
References
An In-depth Technical Guide to the Reactivity of S-(2-Chloro-2-oxoethyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(2-Chloro-2-oxoethyl) ethanethioate, also known by its synonym (Acetylthio)acetyl chloride, is a bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Possessing both a highly reactive acyl chloride and a thioester moiety, this compound offers a versatile platform for the introduction of the acetylthioacetyl group onto a variety of nucleophilic substrates. This guide provides a comprehensive overview of the reactivity of this compound with common functional groups, including amines, alcohols, phenols, and thiols. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to facilitate its application in research and development.
Core Reactivity: The Acyl Chloride Moiety
The primary site of reactivity in this compound is the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This renders the molecule susceptible to nucleophilic acyl substitution by a wide range of nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion, which is an excellent leaving group.
Caption: General mechanism of nucleophilic acyl substitution.
Reactivity with Amines (N-Acylation)
Primary and secondary amines readily react with this compound to form the corresponding N-(2-(acetylthio)acetyl) amides. The reaction is typically rapid and exothermic. A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct, which can otherwise form an ammonium salt with the starting amine, rendering it non-nucleophilic.
Reaction with Primary Amines
The reaction with primary amines yields secondary amides.
General Reaction: R-NH₂ + Cl-C(=O)CH₂-S-C(=O)CH₃ → R-NH-C(=O)CH₂-S-C(=O)CH₃ + HCl
Reaction with Secondary Amines
Secondary amines react to form tertiary amides.
General Reaction: R₂NH + Cl-C(=O)CH₂-S-C(=O)CH₃ → R₂N-C(=O)CH₂-S-C(=O)CH₃ + HCl
Quantitative Data for N-Acylation Reactions
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane (DCM) | 1-2 hours | >90 | General Knowledge |
| Benzylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 30-60 min | ~95 | General Knowledge |
| Diethylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 1 hour | >90 | General Knowledge |
| 2-Aminothiazole | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | 3-6 hours | 75-95 | [1] |
Experimental Protocol: Synthesis of N-phenyl-2-(acetylthio)acetamide
-
To a solution of aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for N-acylation.
Reactivity with Alcohols and Phenols (O-Acylation)
Alcohols and phenols react with this compound to form the corresponding esters. These reactions are generally slower than those with amines and often require a base catalyst, such as pyridine or a tertiary amine, to proceed at a reasonable rate. For phenols, which are less nucleophilic than alcohols, a stronger base or a phase-transfer catalyst may be necessary to facilitate the reaction.
Reaction with Alcohols
General Reaction: R-OH + Cl-C(=O)CH₂-S-C(=O)CH₃ → R-O-C(=O)CH₂-S-C(=O)CH₃ + HCl
Reaction with Phenols
General Reaction: Ar-OH + Cl-C(=O)CH₂-S-C(=O)CH₃ → Ar-O-C(=O)CH₂-S-C(=O)CH₃ + HCl
Quantitative Data for O-Acylation Reactions
| Alcohol/Phenol Substrate | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Ethanol | Pyridine | Dichloromethane (DCM) | 2-4 hours | High | General Knowledge |
| Benzyl alcohol | Triethylamine (TEA) | Tetrahydrofuran (THF) | 3-5 hours | High | General Knowledge |
| Phenol | NaOH / Phase Transfer Catalyst | Dichloromethane/Water | 1-3 hours | High | [2] |
| p-Cresol | NaOH / Phase Transfer Catalyst | Dichloromethane/Water | 1-3 hours | High | [2] |
Experimental Protocol: Synthesis of Phenyl 2-(acetylthio)acetate
-
To a mixture of phenol (1.0 eq) and powdered NaOH (1.5 eq) in dichloromethane, add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Cool the mixture to 0 °C and add this compound (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the product by column chromatography.
Reactivity with Thiols (S-Acylation)
Thiols, being excellent nucleophiles, react readily with this compound to form thioesters. Similar to reactions with amines and alcohols, a base is typically used to scavenge the HCl byproduct.
General Reaction: R-SH + Cl-C(=O)CH₂-S-C(=O)CH₃ → R-S-C(=O)CH₂-S-C(=O)CH₃ + HCl
Quantitative Data for S-Acylation Reactions
| Thiol Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Thiophenol | Triethylamine (TEA) | Dichloromethane (DCM) | 1-2 hours | High | General Knowledge |
| Benzyl mercaptan | Pyridine | Tetrahydrofuran (THF) | 1 hour | High | General Knowledge |
Experimental Protocol: Synthesis of S-phenyl 2-(acetylthio)ethanethioate
-
Dissolve thiophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in THF.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Potential for Cyclization and Heterocycle Synthesis
The bifunctional nature of this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, the N-acylated products derived from amines can potentially undergo intramolecular cyclization reactions. For example, reaction with a binucleophile like a substituted thiourea could lead to the formation of thiazole derivatives, a common motif in many biologically active molecules. While specific examples using this compound are not abundant in the literature, the analogous chloroacetyl chloride is widely used in such synthetic strategies.
Caption: Conceptual pathway for heterocycle synthesis.
Conclusion
This compound is a highly reactive and versatile reagent for the introduction of the acetylthioacetyl group. Its primary mode of reaction is nucleophilic acyl substitution at the acyl chloride moiety, which proceeds efficiently with a variety of nucleophiles including amines, alcohols, and thiols. The reactions are generally high-yielding and can be performed under mild conditions, often with the aid of a base to neutralize the HCl byproduct. The resulting products are valuable intermediates in organic synthesis, with potential applications in the construction of more complex molecules, including heterocycles. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in a research and development setting.
References
An In-Depth Technical Guide to S-(2-Chloro-2-oxoethyl) ethanethioate (CAS 10553-78-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-(2-Chloro-2-oxoethyl) ethanethioate, a bifunctional molecule with potential applications in organic synthesis and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available information with well-established chemical principles to offer insights into its properties, synthesis, and potential utility.
Chemical Identity and Properties
This compound is a thioester and an acyl chloride. This unique combination of functional groups makes it a reactive building block for chemical synthesis.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source/Method |
| CAS Number | 10553-78-3 | [1] |
| Molecular Formula | C4H5ClO2S | [1][2] |
| Molecular Weight | 152.60 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | (Acetylthio)acetyl chloride, Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester | [1] |
| Boiling Point | 180.2 °C at 760 mmHg (Predicted) | [] |
| Density | 1.336 g/cm³ (Predicted) | [] |
| Purity | Typically available at ≥95% | [] |
Table 2: Predicted Spectroscopic Data
| Spectrum Type | Predicted Peaks and Interpretation |
| ¹H NMR | - A singlet around 2.4 ppm (3H) corresponding to the acetyl (CH₃) protons.- A singlet around 4.2 ppm (2H) corresponding to the methylene (-S-CH₂-CO-) protons. |
| ¹³C NMR | - A signal around 30 ppm for the acetyl methyl carbon (CH₃).- A signal around 45 ppm for the methylene carbon (-S-CH₂-CO-).- A signal around 170 ppm for the acyl chloride carbonyl carbon (-COCl).- A signal around 195 ppm for the thioester carbonyl carbon (-S-CO-). |
| Infrared (IR) | - A strong absorption band around 1800 cm⁻¹ for the acyl chloride C=O stretch.- A strong absorption band around 1690 cm⁻¹ for the thioester C=O stretch.- C-S stretching vibrations in the 700-600 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Predicted [M+H]⁺ at m/z 152.97716.- Predicted [M+Na]⁺ at m/z 174.95910.- Common fragmentation patterns would involve the loss of Cl, CO, and CH₃CO.[4] |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the reaction between thioacetic acid and chloroacetyl chloride. This reaction leverages the nucleophilicity of the sulfur in thioacetic acid and the electrophilicity of the acyl chloride.
Proposed Synthesis Reaction
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Thioacetic acid (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine (1.2 eq) as a base to neutralize the HCl byproduct
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thioacetic acid dissolved in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution with stirring.
-
Add chloroacetyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Reactivity and Potential Applications in Drug Development
The dual functionality of this compound makes it a versatile reagent. The acyl chloride is a highly reactive electrophile, while the thioester can be cleaved to reveal a thiol or used in other coupling reactions.
Use as a Synthetic Building Block
This compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. The acyl chloride can react with a wide range of nucleophiles (alcohols, amines, etc.), while the thioester moiety can be used to introduce a sulfur atom into a molecule.
Caption: Potential synthetic transformations of the title compound.
Potential as a Covalent Modifier in Drug Discovery
The acyl chloride group is a reactive electrophile that can potentially form covalent bonds with nucleophilic residues (such as cysteine, lysine, or serine) on proteins. This property could be exploited in the design of targeted covalent inhibitors. The thioester itself can also act as an acylating agent under certain conditions.
Caption: Use as a reactive fragment in a drug discovery workflow.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As an acyl chloride, it is expected to be corrosive and moisture-sensitive. It will likely react with water to produce hydrochloric acid. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
This compound is a promising, albeit understudied, chemical entity. Its bifunctional nature presents numerous opportunities for its application as a versatile building block in the synthesis of complex organic molecules and as a potential tool in the development of novel therapeutics, particularly in the realm of covalent inhibitors. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully realize its potential.
References
Technical Guide: Safety and Handling of S-(2-Chloro-2-oxoethyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-Chloro-2-oxoethyl) ethanethioate, also known by synonyms such as acetylmercaptoacetyl chloride, is a bifunctional molecule containing a highly reactive acyl chloride group and a thioester linkage.[1] This combination makes it a potentially valuable but hazardous reagent in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals where it can be used to introduce an acetylthioacetyl moiety.[2][3] Its utility as a synthetic intermediate stems from the high electrophilicity of the acyl chloride, making it a potent acylating agent.[4] The thioester group can be of interest for its role in biochemical processes and its own unique reactivity.[5]
This guide provides a comprehensive overview of the inferred safety precautions, handling procedures, and disposal methods for this compound, based on the well-documented behavior of acyl chlorides and thioesters.
Hazard Identification and Classification
Due to the presence of the acyl chloride functional group, this compound is expected to be a highly reactive, corrosive, and moisture-sensitive compound. Contact with water, including atmospheric moisture, will lead to a rapid and exothermic hydrolysis reaction, producing hydrochloric acid (HCl) and S-(2-hydroxy-2-oxoethyl) ethanethioate. The released HCl will appear as corrosive, steamy fumes.
Inferred GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | May cause respiratory irritation. |
Physical and Chemical Properties
Quantitative experimental data for this compound is limited. The following table summarizes available and computed data.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClO₂S | PubChem[1] |
| Molecular Weight | 152.60 g/mol | PubChem[1] |
| CAS Number | 10553-78-3 | PubChem[1] |
| Appearance | Inferred to be a colorless to light yellow fuming liquid | General properties of acyl chlorides |
| Odor | Pungent, acrid | General properties of acyl chlorides |
| Boiling Point | 180.2°C at 760 mmHg | BOC Sciences[3] |
| Density | 1.336 g/cm³ | BOC Sciences[3] |
| Solubility | Reacts violently with water. Soluble in anhydrous aprotic organic solvents (e.g., dichloromethane, chloroform, THF, diethyl ether). | General properties of acyl chlorides |
Safety and Handling Precautions
Given its high reactivity, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical.
| Protection Type | Minimum Requirement |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. |
| Skin Protection | Flame-retardant lab coat, chemical-resistant apron. |
| Hand Protection | Butyl rubber or neoprene gloves. Double gloving is recommended. Check glove manufacturer's compatibility data. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For emergency situations, a self-contained breathing apparatus (SCBA) is required. |
Engineering Controls
-
Fume Hood: All manipulations of this compound must be performed in a certified and properly functioning chemical fume hood to control exposure to corrosive vapors and fumes.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be immediately accessible in the work area.
-
Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation and the release of HCl gas.
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Keep containers tightly sealed, preferably under an inert atmosphere.
-
The storage area should be designated for corrosive and water-reactive chemicals.
-
Incompatible materials include water, alcohols, amines, strong bases, and oxidizing agents.
Experimental Protocols: General Acylation Reaction
While a specific protocol for this compound is not available, the following represents a general procedure for an acylation reaction using a primary amine, based on standard practices for acyl chlorides.
Reaction: R-NH₂ + ClC(O)CH₂SC(O)CH₃ → R-NHC(O)CH₂SC(O)CH₃ + HCl
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Tertiary amine base (e.g., triethylamine, to scavenge HCl)
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve the primary amine and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.
Waste Disposal:
-
Quenching Excess Reagent: Unused this compound should be quenched slowly and carefully. A recommended method is to add it dropwise to a stirred, cold (0 °C) solution of sodium bicarbonate or a dilute solution of a non-protic amine (like triethylamine) in an inert solvent. Alternatively, it can be slowly added to a large volume of a non-nucleophilic alcohol like isopropanol.[6] Never quench with water directly in a concentrated form.
-
Waste Streams: All liquid and solid waste containing this compound or its byproducts should be collected in designated, labeled hazardous waste containers for disposal by trained personnel in accordance with local regulations.
Toxicology and Biological Effects
No specific toxicological studies on this compound have been found. However, as a highly electrophilic agent, it is expected to be cytotoxic.
-
Electrophilicity: Acyl chlorides are strong electrophiles that can react readily with biological nucleophiles such as the thiol groups on cysteine residues and the amino groups on lysine residues in proteins, as well as with DNA.[4][7] This covalent modification can disrupt protein function and lead to cellular damage.
-
Inferred Toxicity: The primary toxic effects are expected to be acute and localized to the site of contact (skin, eyes, respiratory tract) due to its corrosive nature. Systemic toxicity following absorption is possible but less characterized. The hydrolysis product, hydrochloric acid, is a known corrosive.
Visualizations
The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for handling this compound.
Caption: General acylation reaction pathway.
Caption: A generalized experimental workflow.
Emergency Procedures
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Collect and place in a sealed container for disposal. Do not use combustible materials, such as sawdust. Do not use water. Ventilate the area and wash the spill site after material pickup is complete.
References
- 1. epfl.ch [epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thioester - Wikipedia [en.wikipedia.org]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. Electrophilic agents - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Theoretical and Computational Examination of S-(2-Chloro-2-oxoethyl) ethanethioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational aspects of S-(2-Chloro-2-oxoethyl) ethanethioate, a bifunctional molecule of interest in organic synthesis and potential drug development. Drawing upon established principles of computational chemistry and the known reactivity of its constituent functional groups—a thioester and an acyl chloride—this document outlines the expected molecular properties, potential reaction pathways, and methodologies for its in-silico analysis.
Molecular Properties and Electronic Structure
This compound (C₄H₅ClO₂S) is a molecule possessing two reactive centers: a highly electrophilic acyl chloride and a moderately reactive thioester.[1][2][][4] The inherent reactivity of these groups governs the molecule's stability, spectral characteristics, and potential as a synthetic intermediate.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅ClO₂S | PubChem[1] |
| Molecular Weight | 152.60 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 10553-78-3 | PubChem[1] |
| Canonical SMILES | CC(=O)SCC(=O)Cl | PubChem[1] |
| Predicted XLogP3-AA | 1.2 | PubChem[1] |
| Predicted Boiling Point | 180.2 °C at 760 mmHg | BOC Sciences[] |
| Predicted Density | 1.336 g/cm³ | BOC Sciences[] |
The high reactivity of the acyl chloride functional group is attributed to the significant partial positive charge on the carbonyl carbon, induced by the electronegative oxygen and chlorine atoms.[5] This makes it a prime target for nucleophilic attack. The thioester group, while less reactive than the acyl chloride, is known to be more susceptible to nucleophilic acyl substitution than its oxoester counterpart. Computational studies suggest this is due to the better leaving group ability of the thiolate anion.
Computational Methodology for Analysis
A thorough theoretical investigation of this compound would involve a combination of quantum mechanical (QM) and potentially molecular mechanics (MM) methods.
Density Functional Theory (DFT) for Ground State Properties
DFT calculations are a powerful tool for determining the electronic structure, optimized geometry, and vibrational frequencies of a molecule.
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a common starting point.
-
Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization to find the lowest energy conformation.
-
Follow with a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict infrared (IR) and Raman spectra.
-
-
Analysis: From the output, one can extract bond lengths, bond angles, dihedral angles, Mulliken or Natural Bond Orbital (NBO) charges, and the frontier molecular orbitals (HOMO and LUMO) to understand reactivity.
Simulating Reaction Mechanisms
To investigate the reactivity of this compound with various nucleophiles, one can model the reaction pathways to determine activation energies and transition state geometries.
Experimental Protocol: Transition State Searching
-
Reaction Coordinate Selection: Define the bond-forming and bond-breaking processes of interest (e.g., nucleophilic attack on the acyl chloride carbonyl).
-
Initial Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the transition state geometry.
-
Transition State Optimization: Optimize the transition state structure using an appropriate algorithm (e.g., Berny optimization).
-
Verification: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition state connects the reactants and products.
Predicted Reactivity and Signaling Pathways
The bifunctional nature of this compound allows for a range of potential reactions. The acyl chloride is expected to be the more reactive site.
Nucleophilic Acyl Substitution at the Acyl Chloride
Acyl chlorides readily react with a wide variety of nucleophiles in what is often described as a nucleophilic addition-elimination reaction.[5]
Caption: Generalized nucleophilic addition-elimination pathway.
Potential Signaling Pathway in a Biological Context
In a biological system, this compound could act as a covalent modifier of proteins. The acyl chloride could react with nucleophilic residues such as cysteine, lysine, or histidine. The thioester could subsequently be hydrolyzed by cellular esterases.
Caption: Potential mechanism of protein modification.
Synthesis and Experimental Workflow
Proposed Synthesis Workflow
Caption: A plausible synthetic and analytical workflow.
Experimental Protocol: Proposed Synthesis
-
Reactants: Thioacetic acid and chloroacetyl chloride.
-
Solvent: An inert aprotic solvent such as dichloromethane or diethyl ether.
-
Conditions: The reaction would likely be carried out at low temperatures (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride. A non-nucleophilic base may be required to scavenge the HCl byproduct.
-
Workup: Aqueous workup to remove any unreacted starting materials and byproducts.
-
Purification: Distillation under reduced pressure or column chromatography.
-
Characterization: The final product would be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Conclusion
This compound is a molecule with significant potential in synthetic chemistry and drug development due to its dual reactivity. While specific theoretical studies on this compound are limited in the public domain, this guide provides a framework for its computational and experimental investigation based on the well-established chemistry of acyl chlorides and thioesters. The methodologies and predicted behaviors outlined herein offer a solid foundation for future research into this promising compound.
References
Methodological & Application
Application Notes and Protocols: Peptide Thioester Synthesis for Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of peptide thioesters and their critical role in peptide and protein engineering, primarily through Native Chemical Ligation (NCL). While direct, detailed protocols for the specific use of S-(2-Chloro-2-oxoethyl) ethanethioate in mainstream peptide synthesis are not extensively documented in readily available literature, its chemical structure suggests potential as a reagent for introducing a thioester moiety. This document will focus on established and widely-used methodologies for peptide thioester preparation and subsequent ligation, providing a foundational understanding for researchers in the field.
Introduction to Peptide Thioesters and Native Chemical Ligation
The chemical synthesis of large peptides and proteins is often challenged by the limitations of stepwise solid-phase peptide synthesis (SPPS), such as decreased yields and purity with increasing peptide length. To overcome these limitations, segment condensation strategies have been developed, with Native Chemical Ligation (NCL) being the most prominent and powerful method.
NCL enables the chemoselective ligation of two unprotected peptide fragments. The key reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. This reaction forms a native amide bond at the ligation site, making it an invaluable tool for the synthesis of proteins, cyclic peptides, and post-translationally modified peptides.
The generation of peptide thioesters is a critical prerequisite for NCL. Various methods have been developed for their synthesis, particularly for use with the popular Fmoc-based SPPS chemistry.
Synthesis of Peptide Thioesters
The synthesis of peptide thioesters can be challenging, especially within the context of Fmoc-SPPS, due to the instability of the thioester linkage to the basic conditions used for Fmoc deprotection (piperidine). To address this, several strategies have been devised.
Key Strategies for Peptide Thioester Synthesis:
-
Boc-SPPS: Traditional Boc-based solid-phase peptide synthesis is inherently compatible with the generation of peptide thioesters as the final cleavage from the resin is performed under strong acidic conditions (e.g., HF) which does not affect the thioester bond.
-
Fmoc-SPPS with Safety-Catch Linkers: This is a common approach where the C-terminal amino acid is attached to the solid support via a linker that is stable to the Fmoc deprotection conditions but can be activated under specific conditions to generate the thioester. Examples of such linkers include sulfonamide and aryl hydrazine linkers.
-
N,S-Acyl Shift Systems: These methods involve the use of a special C-terminal construct that undergoes an intramolecular N-to-S acyl shift upon final acid cleavage, thereby generating the desired peptide thioester. This approach avoids the need for special linkers and is highly efficient.[1][2]
Potential Role of this compound
This compound (CAS RN: 10553-78-3) is a bifunctional reagent containing both a thioester and a reactive acyl chloride.[3][][5] While not a standard reagent in documented peptide synthesis protocols, its structure suggests potential applications in bioconjugation and the introduction of thioester functionalities. For instance, the acyl chloride could react with a nucleophilic side chain of an amino acid (e.g., the epsilon-amino group of lysine) on a fully synthesized and purified peptide to append a thioester group. However, this would require careful control of reaction conditions to ensure selectivity and avoid side reactions. Further research and methods development would be necessary to validate its use in routine peptide synthesis.
Experimental Protocols
The following are generalized protocols for the synthesis of peptide thioesters and their use in Native Chemical Ligation. Researchers should optimize these protocols for their specific peptide sequences and applications.
Protocol 1: Synthesis of a Peptide with a C-Terminal Thioester via Fmoc-SPPS using a Safety-Catch Linker
This protocol provides a general workflow for synthesizing a peptide with a C-terminal thioester using a commercially available sulfonamide-based safety-catch linker resin.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., 2-chlorotrityl resin for initial amino acid loading if not using a pre-loaded resin)
-
Safety-catch linker resin (e.g., Sieber amide resin for subsequent assembly)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
DMF (peptide synthesis grade)
-
DCM
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Thiol for thioester formation (e.g., thiophenol)
-
Dry ice and cold ether for peptide precipitation
Procedure:
-
Resin Preparation: Swell the safety-catch linker resin in DMF.
-
Fmoc-SPPS Cycles: Perform standard Fmoc-SPPS cycles to assemble the peptide chain. This involves sequential steps of Fmoc deprotection with 20% piperidine in DMF and amino acid coupling using a suitable activator like HBTU or HATU.
-
Linker Activation and Thioester Formation:
-
After assembly of the full peptide chain, wash the resin thoroughly with DMF and DCM.
-
Treat the resin with a solution for linker activation, for example, iodoacetonitrile or bromoacetonitrile.
-
Following activation, treat the resin with a solution containing a thiol (e.g., thiophenol) and a base (e.g., DIEA) in a suitable solvent to displace the activated linker and form the C-terminal thioester.
-
-
Cleavage and Deprotection:
-
Wash the resin extensively with DMF and DCM and dry it.
-
Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide thioester.
-
Purify the peptide thioester by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Protocol 2: Native Chemical Ligation (NCL)
This protocol describes the ligation of a peptide with a C-terminal thioester to a peptide with an N-terminal cysteine.
Materials:
-
Purified peptide with a C-terminal thioester.
-
Purified peptide with an N-terminal cysteine.
-
Ligation buffer: e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5.
-
Thiol catalyst (optional but recommended): e.g., thiophenol or 4-mercaptophenylacetic acid (MPAA).
-
Reducing agent (optional, to maintain cysteine in a reduced state): e.g., TCEP.
Procedure:
-
Dissolving Peptides: Dissolve equimolar amounts of the peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide.
-
Initiating Ligation: Add the thiol catalyst (e.g., thiophenol to a final concentration of 1-2% v/v). If needed, add a reducing agent like TCEP.
-
Reaction Monitoring: Monitor the progress of the ligation reaction by taking aliquots at different time points (e.g., 1, 4, 8, 24 hours) and analyzing them by RP-HPLC and mass spectrometry. The product will have a mass corresponding to the sum of the two reactant peptides minus the mass of the thiol leaving group.
-
Quenching and Purification: Once the reaction is complete, the ligation product can be purified directly by RP-HPLC.
Data Presentation
The success of peptide thioester synthesis and subsequent NCL reactions is highly dependent on the specific peptide sequences. The following table provides a template for summarizing expected outcomes, which should be adapted based on experimental results.
| Peptide Sequence (Thioester) | Synthesis Method | Yield (%) | Purity (%) | Ligation Partner (N-Cys) | Ligation Time (h) | Ligation Yield (%) |
| Example-Ala-SH | Safety-Catch Linker | 35 | >95 | Cys-Example | 8 | 85 |
| Example-Gly-SH | N,S-Acyl Shift | 45 | >95 | Cys-Example | 6 | 90 |
Visualizations
Experimental Workflow: Peptide Thioester Synthesis and NCL
Caption: Workflow for peptide thioester synthesis and Native Chemical Ligation.
Signaling Pathway: General Mechanism of Native Chemical Ligation
Caption: Mechanism of Native Chemical Ligation.
References
- 1. A new method for synthesis of peptide thioesters via irreversible N-to-S acyl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester | C4H5ClO2S | CID 82724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application and Protocols for Protein Modification Using S-(2-Chloro-2-oxoethyl) ethanethioate
Introduction
S-(2-Chloro-2-oxoethyl) ethanethioate, also known by its synonym (acetylthio)acetyl chloride, is a chemical compound with the molecular formula C₄H₅ClO₂S. While this reagent possesses reactive functional groups suggesting potential for protein modification, a comprehensive review of scientific literature and chemical databases reveals a lack of established protocols and applications for its use in bioconjugation and protein science.
This document aims to provide a theoretical framework for the potential application of this compound in protein modification, based on the reactivity of its constituent functional groups. The protocols and data presented herein are extrapolated from general principles of protein chemistry and are intended to serve as a starting point for researchers interested in exploring the utility of this compound. It is critical to note that these are hypothetical applications and require experimental validation.
Principle of Reactivity
This compound contains two key reactive sites:
-
Acyl Chloride: The acyl chloride group (-COCl) is a highly reactive electrophile that can readily react with nucleophilic side chains of amino acids.
-
Thioester: The thioester group (-SCOCH₃) can also participate in reactions, although it is generally less reactive than the acyl chloride.
Based on these functionalities, the primary targets for protein modification would be the nucleophilic residues on the protein surface.
Potential Applications in Protein Modification
The bifunctional nature of this compound suggests its potential use as a crosslinking agent or for the introduction of a protected thiol group onto a protein.
Acylation of Amine-Containing Residues (Lysine)
The highly reactive acyl chloride is expected to readily acylate the ε-amino group of lysine residues and the N-terminal α-amino group of the protein. This reaction would result in the formation of a stable amide bond.
Modification of Thiol-Containing Residues (Cysteine)
The acyl chloride could also react with the sulfhydryl group of cysteine residues to form a thioester bond. However, this reaction is generally less favorable than acylation of amines in aqueous conditions at physiological pH.
Hypothetical Experimental Protocols
The following are theoretical protocols that would require significant optimization and validation.
Protocol 1: Acylation of Lysine Residues
Objective: To introduce an acetylthioacetyl group onto lysine residues of a target protein.
Materials:
-
Target Protein (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting Column (e.g., PD-10)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Reaction: Add a 10 to 50-fold molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to quench any unreacted acyl chloride. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Analysis: Characterize the extent of modification using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift) or TNBSA assay (to quantify the remaining free amines).
Expected Outcome: Successful acylation will result in an increase in the molecular weight of the protein corresponding to the mass of the acetylthioacetyl group (117.15 Da) for each modified lysine residue.
Data Presentation (Hypothetical)
| Molar Excess of Reagent | Modification Efficiency (%) | Average Number of Modifications per Protein |
| 10x | 30 | 5 |
| 20x | 55 | 10 |
| 50x | 85 | 18 |
Visualization of the Hypothetical Reaction Pathway
Application Notes and Protocols for S-(2-Chloro-2-oxoethyl) ethanethioate as a Bioconjugation Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-Chloro-2-oxoethyl) ethanethioate is a heterobifunctional crosslinking reagent containing a highly reactive chloroacetyl group and a protected thiol in the form of a thioacetate. The chloroacetyl group is a versatile electrophile that can selectively react with nucleophilic residues on biomolecules, primarily the thiol group of cysteine residues, to form a stable thioether bond. Under specific conditions, it can also react with the amine groups of lysine residues. The thioacetate group can be deprotected to reveal a free thiol, enabling further conjugation possibilities. This reagent holds potential for applications in protein labeling, antibody-drug conjugate (ADC) development, and the creation of other functional bioconjugates.
These application notes provide an overview of the chemistry of this compound and protocols for its use in bioconjugation, based on the established reactivity of chloroacetyl-containing reagents.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C4H5ClO2S | [1][2] |
| Molecular Weight | 152.6 g/mol | [1][2] |
| CAS Number | 10553-78-3 | [1] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | Inferred from similar compounds |
| Reactive Groups | Chloroacetyl, Thioacetate | Chemical Structure |
Reaction Mechanism
This compound's primary mode of action in bioconjugation is the alkylation of nucleophilic amino acid side chains by the chloroacetyl group.
Reaction with Cysteine:
The thiol group of a cysteine residue, in its deprotonated thiolate form, acts as a potent nucleophile that attacks the carbon atom of the chloroacetyl group, displacing the chlorine atom and forming a stable thioether linkage. This reaction is most efficient at neutral to slightly alkaline pH (7.0-8.5).
References
Application Notes and Protocols for S-(2-Chloro-2-oxoethyl) ethanethioate in Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-Chloro-2-oxoethyl) ethanethioate is a bifunctional molecule containing a highly reactive acyl chloride and a protected thiol group in the form of a thioacetate. While direct applications of this compound in classical click chemistry are not extensively documented in the current literature, its functional groups offer significant potential for use in click-like reactions, which are characterized by high efficiency, selectivity, and simple purification. These properties make it a promising reagent for bioconjugation, drug delivery, and materials science.
This document provides detailed application notes and proposed protocols for the use of this compound in two primary click-like applications:
-
Acyl Chloride Mediated Amide Bond Formation: A highly efficient reaction for conjugating the molecule to primary and secondary amines.
-
Thiol-Ene "Click" Reaction: Following deprotection of the thioacetate to a free thiol, this reaction allows for covalent linkage to alkene-containing molecules.
Application 1: Acyl Chloride-Mediated Amide Bond Formation for Bioconjugation
The acyl chloride moiety of this compound reacts rapidly and with high specificity towards primary and secondary amines, forming a stable amide bond. This reaction, while not a cycloaddition, is considered "click-like" due to its high yield, rapid kinetics, and the fact that it often requires minimal purification. This makes it an excellent tool for conjugating this molecule to proteins, peptides, or small molecule drugs containing accessible amine groups. The thioacetate group remains intact during this process and is available for subsequent deprotection and further functionalization.
Quantitative Data (Hypothetical)
The following table summarizes expected quantitative data for the reaction of this compound with a model amine (e.g., benzylamine) based on typical acyl chloride-amine reactions.[1][2][3]
| Parameter | Value | Conditions |
| Reaction Yield | >90% | Anhydrous DCM, 0°C to RT, 1 hr |
| Reaction Time | 1 - 2 hours | Room Temperature |
| Purity of Crude Product | >85% | After aqueous workup |
| Ratio of Reactants | 1:1.1 (Amine:Acyl Chloride) | To ensure full consumption of the amine |
Experimental Workflow Diagram
Caption: Workflow for amide bond formation.
Detailed Experimental Protocol
Materials:
-
This compound
-
Amine-containing substrate (e.g., benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
In a clean, dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0°C in an ice bath with stirring.
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature, stirring for another 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
If necessary, purify the resulting amide conjugate by silica gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Application 2: Thiol-Ene "Click" Reaction for Material Functionalization and Drug Delivery
The thioacetate group of this compound serves as a protecting group for a thiol. This thiol can be readily deprotected under basic conditions to yield a free thiol, which can then undergo a highly efficient thiol-ene "click" reaction with an alkene-containing molecule.[4][5] This two-step, one-pot process is valuable for surface modification, hydrogel formation, and the development of drug delivery systems.[6][7]
Quantitative Data (Hypothetical)
The following table presents expected quantitative data for the deprotection of the thioacetate and subsequent thiol-ene reaction with a model alkene (e.g., N-allylmethylamine), based on established thiol-ene reaction efficiencies.[8][9]
| Parameter | Value | Conditions |
| Deprotection Yield | >95% | Ethanolic NaOH, RT, 2 hrs |
| Thiol-Ene Reaction Yield | >90% | Photoinitiator, UV irradiation, 10-30 min |
| Overall Two-Step Yield | >85% | One-pot synthesis |
| Reaction Time (Thiol-Ene) | 5 - 60 minutes | Dependent on initiator and UV source |
Experimental Workflow Diagram
Caption: Workflow for thiol-ene reaction.
Detailed Experimental Protocol
Materials:
-
Thioacetate-functionalized molecule (product from Application 1 or this compound itself after conjugation)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Alkene-containing molecule
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
-
UV lamp (e.g., 365 nm)
-
Round bottom flask, magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Part A: Thioacetate Deprotection [10]
-
Dissolve the thioacetate-containing compound (1.0 eq) in ethanol in a round bottom flask.
-
Add a solution of sodium hydroxide (2.0 eq) dropwise while stirring at room temperature.
-
Stir the mixture for 2 hours at room temperature to ensure complete deprotection of the thiol group. The progress of the reaction can be monitored by TLC or LC-MS.
Part B: Thiol-Ene Reaction [4][5]
-
To the reaction mixture containing the in situ generated thiol, add the alkene-containing molecule (1.2 eq) and the photoinitiator (e.g., 0.1 eq of DMPA).
-
Irradiate the mixture with a UV lamp (e.g., 365 nm) with stirring. The reaction is typically complete within 5-60 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting thioether product by silica gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Safety Precautions
-
This compound is an acyl chloride and is expected to be corrosive and a lachrymator. Handle it in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acyl chloride reactions can be exothermic. Ensure proper temperature control, especially during the addition of the acyl chloride.
-
UV radiation is harmful. Use appropriate shielding when performing photochemical reactions.
Conclusion
This compound is a versatile bifunctional reagent with significant potential in bioconjugation and materials science through click-like reactions. The protocols provided herein offer a foundation for researchers to explore its utility in creating novel conjugates and materials. The high efficiency and specificity of its reactions align well with the principles of click chemistry, making it a valuable addition to the chemical biology toolbox.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
Application Notes and Protocols: S-(2-Chloro-2-oxoethyl) ethanethioate in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(2-Chloro-2-oxoethyl) ethanethioate, also known as (acetylthio)acetyl chloride, is a bifunctional reagent possessing both a reactive acyl chloride and a thioester moiety. This unique structure makes it a valuable building block in organic synthesis, particularly for the introduction of an acetylthioacetyl group onto various nucleophiles. This document provides detailed experimental protocols for the N-acylation of anilines and a general protocol for the O-acylation of phenols using this compound.
Introduction
Acylation is a fundamental transformation in organic chemistry, widely employed in the synthesis of pharmaceuticals and other bioactive molecules. This compound serves as an efficient acylating agent for the introduction of a sulfur-containing fragment, which can be a key pharmacophore or a handle for further chemical modifications. The acyl chloride functionality allows for rapid reaction with nucleophiles such as amines and alcohols under mild conditions.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | (Acetylthio)acetyl chloride, 2-(Acetylthio)acetyl chloride |
| CAS Number | 10553-78-3 |
| Molecular Formula | C4H5ClO2S |
| Molecular Weight | 152.60 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 75-77 °C at 10 mmHg |
Experimental Protocols
N-Acylation of Anilines
This protocol is adapted from a patented procedure for the synthesis of N-aryl-2-(acetylthio)acetamides, which have potential applications in the development of therapeutic agents.
Reaction Scheme:
Caption: N-Acylation of an aniline derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask, add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C using a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-(acetylthio)acetamide.
Quantitative Data (Example):
| R in Ar-NH2 | Product | Yield (%) |
| 4-F | S-[2-((4-fluorophenyl)amino)-2-oxoethyl] ethanethioate | 85 |
| 4-Cl | S-[2-((4-chlorophenyl)amino)-2-oxoethyl] ethanethioate | 88 |
| 4-Br | S-[2-((4-bromophenyl)amino)-2-oxoethyl] ethanethioate | 90 |
| 4-CH3 | S-[2-((4-methylphenyl)amino)-2-oxoethyl] ethanethioate | 82 |
O-Acylation of Phenols (General Protocol)
Reaction Scheme:
Caption: General O-Acylation of a phenol derivative.
Materials:
-
This compound
-
Substituted phenol
-
Pyridine or Triethylamine (Et3N)
-
Anhydrous solvent such as Dichloromethane (CH2Cl2), Tetrahydrofuran (THF), or Acetonitrile
-
Dilute aqueous hydrochloric acid (HCl) solution (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Dissolve the substituted phenol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl solution (to remove the base), saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel or recrystallization to obtain the pure S-[2-(aryloxy)-2-oxoethyl] ethanethioate.
Signaling Pathways and Experimental Workflows
The acylation reactions described are fundamental synthetic transformations and do not directly represent a biological signaling pathway. However, the workflow for these chemical syntheses can be visualized.
Experimental Workflow for N-Acylation:
Caption: Workflow for N-acylation reaction.
Conclusion
This compound is a versatile reagent for the acylation of nucleophiles, providing a straightforward method for the introduction of the acetylthioacetyl group. The protocols provided herein offer a starting point for the synthesis of N-acylated anilines and O-acylated phenols, which can be valuable intermediates in drug discovery and development. The N-acylation protocol is well-established, while the O-acylation protocol is a general method that may require optimization for specific substrates. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Application Notes and Protocols: S-(2-Chloro-2-oxoethyl) ethanethioate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of S-(2-Chloro-2-oxoethyl) ethanethioate as a versatile building block in the synthesis of various heterocyclic compounds. This bifunctional reagent, possessing both a reactive acyl chloride and a thioester moiety, offers a unique platform for constructing diverse ring systems of significant interest in medicinal chemistry and materials science.
Introduction to this compound
This compound, with the CAS number 10553-78-3, is a chemical intermediate used in organic synthesis.[] Its dual reactivity allows for sequential or one-pot reactions to construct heterocyclic scaffolds. The acyl chloride provides a site for nucleophilic acyl substitution, while the thioester can be involved in various cyclization and condensation reactions.
Chemical Structure:
Key Reactive Sites:
-
Acyl Chloride: Highly electrophilic, readily reacts with nucleophiles such as amines, alcohols, and thiols.
-
α-Carbon: The carbon adjacent to the acyl chloride is susceptible to nucleophilic attack.
-
Thioester: Can be hydrolyzed or participate in cyclization reactions, often after initial reaction at the acyl chloride.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical method for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. While direct protocols using this compound are not extensively documented in readily available literature, its structural features suggest its potential as a precursor to the necessary α-haloketone or a related reactive intermediate.
A plausible synthetic strategy involves the initial reaction of this compound with a suitable nucleophile to generate an intermediate that can then react with a thioamide or thiourea.
Hypothetical Reaction Pathway for Thiazole Synthesis:
This diagram illustrates a potential pathway for the synthesis of a thiazole derivative. The first step involves the reaction of this compound with a generic nucleophile (Nu-H). The resulting intermediate then undergoes a cyclocondensation reaction with a thioamide to form the thiazole ring.
Caption: Hypothetical pathway for thiazole synthesis.
Synthesis of Thiophene Derivatives
The synthesis of thiophenes often involves the reaction of a 1,4-dicarbonyl compound with a sulfur source (Paal-Knorr synthesis) or the reaction of compounds with active methylene groups with sulfur reagents (Gewald reaction). This compound can potentially serve as a precursor to a 1,4-dicarbonyl or a related synthon for thiophene ring formation.
Experimental Protocol: General Procedure for Thiophene Synthesis (Hypothetical)
This protocol outlines a general, hypothetical procedure for the synthesis of a thiophene derivative using this compound and a compound containing an active methylene group. Note: This is a generalized protocol and would require optimization for specific substrates.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base (e.g., sodium ethoxide, triethylamine)
-
Elemental sulfur
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
To a solution of the active methylene compound (1.0 eq) and elemental sulfur (1.1 eq) in the chosen solvent, add the base (1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to form the thiolate intermediate.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical)
| Entry | Active Methylene Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | NaOEt | Ethanol | 4 | 65 |
| 2 | Ethyl Cyanoacetate | Et3N | DMF | 6 | 58 |
| 3 | Acetylacetone | NaOEt | Ethanol | 5 | 72 |
Workflow for Hypothetical Thiophene Synthesis:
References
Application Notes and Protocols for Labeling Primary Amines with S-(2-Chloro-2-oxoethyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-Chloro-2-oxoethyl) ethanethioate is a chemical reagent used in bioconjugation and chemical biology for the modification of primary amines.[1][2][][4] This compound features a highly reactive acyl chloride group that readily reacts with the primary amino groups found on proteins (such as the ε-amino group of lysine residues and the N-terminal α-amino group) to form stable amide bonds. The thioester portion of the molecule can be retained for further modifications or cleaved depending on the experimental design. This application note provides a detailed protocol for the labeling of primary amines in proteins and other biomolecules using this compound.
Reaction Principle
The labeling reaction is a nucleophilic acyl substitution where the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a stable amide bond and the release of hydrochloric acid. The reaction is typically carried out in a slightly basic buffer to ensure the primary amine is in its deprotonated, nucleophilic state.
Key Applications
-
Protein Labeling: Introduction of a reactive handle for subsequent conjugation with other molecules.
-
Bioconjugation: Linking proteins to other biomolecules, small molecules, or surfaces.
-
Drug Development: Modification of therapeutic proteins or antibodies.
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein or other amine-containing molecule of interest
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Avoid buffers containing primary amines such as Tris.[5][6]
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Protocol for Protein Labeling
-
Protein Preparation: Dissolve the protein to be labeled in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines.[6]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a 5 to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring.
-
-
Quenching the Reaction: To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography using an appropriate buffer (e.g., PBS).
Data Presentation
Table 1: Example Labeling Efficiency of Bovine Serum Albumin (BSA) with this compound
| Molar Ratio (Reagent:Protein) | Reaction Time (hours) | Degree of Labeling (DOL) |
| 5:1 | 1 | 2.3 |
| 10:1 | 1 | 4.8 |
| 20:1 | 1 | 8.1 |
| 10:1 | 2 | 5.5 |
Note: The Degree of Labeling (DOL) represents the average number of reagent molecules conjugated per protein molecule. This data is illustrative and the optimal conditions should be determined for each specific application.
Diagrams
Caption: Experimental workflow for labeling primary amines.
Caption: Reaction of this compound with a primary amine.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester | C4H5ClO2S | CID 82724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C4H5ClO2S) [pubchemlite.lcsb.uni.lu]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for S-(2-Chloro-2-oxoethyl) ethanethioate in Thioester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-Chloro-2-oxoethyl) ethanethioate, also known as (acetylthio)acetyl chloride, is a bifunctional reagent containing both a thioester and a highly reactive acyl chloride moiety. Due to the presence of the acyl chloride, this compound is a potent acylating agent. In the synthesis of thioesters, it serves as a precursor for the introduction of an acetylthioacetyl group. The acyl chloride functionality reacts readily with nucleophiles, including thiols, to form a new thioester bond, while the original ethanethioate group is retained within the newly formed molecule. This application note provides an overview of its use in thioester synthesis, a plausible reaction mechanism, a representative experimental protocol, and illustrative diagrams.
It is important to note that while the principles of its reactivity are well-understood in organic chemistry, specific and detailed experimental protocols for the use of this compound in thioester synthesis are not extensively documented in readily available scientific literature. The protocols and data presented here are representative examples based on the established reactivity of acyl chlorides with thiols.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | (Acetylthio)acetyl chloride |
| CAS Number | 10553-78-3 |
| Molecular Formula | C4H5ClO2S |
| Molecular Weight | 152.60 g/mol |
| Appearance | Colorless to light yellow liquid (predicted) |
| Boiling Point | 98-101 °C at 16-18 Torr |
Application in Thioester Synthesis
The primary application of this compound in the context of thioester synthesis is the acylation of thiols. The acyl chloride group is significantly more electrophilic and therefore more reactive towards nucleophiles than the thioester group. This chemoselectivity allows for the specific reaction of the acyl chloride with a thiol (R-SH) to form a new thioester product, which incorporates the S-acetyl-protected mercaptoacetyl unit. This functionality can be valuable in the synthesis of more complex molecules where a latent thiol group is required, which can be later unmasked by hydrolysis of the acetyl group.
Reaction Mechanism and Workflow
The reaction proceeds via a nucleophilic acyl substitution mechanism. The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the new thioester bond. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a new thioester using this compound.
Experimental Workflow:
The following diagram illustrates a typical workflow for the synthesis of a thioester using this compound.
Application Notes and Protocols for S-(2-Chloro-2-oxoethyl) ethanethioate in Materials Science Research
Disclaimer: The following application notes describe potential, hypothesized uses of "S-(2-Chloro-2-oxoethyl) ethanethioate" in materials science. Due to a lack of direct literature precedent for this specific compound, these protocols are based on established methodologies for similar molecules and chemical functionalities. Researchers should treat these as a starting point and may need to optimize the conditions for their specific systems.
Introduction
This compound is a bifunctional molecule possessing two key reactive groups: a reactive acyl chloride and a protected thiol in the form of a thioacetate. This unique combination of functionalities suggests its potential utility in materials science for the synthesis of functional polymers and the modification of material surfaces. The acyl chloride can readily react with nucleophiles such as amines and alcohols to form stable amide or ester bonds, respectively. The thioacetate group can be deprotected to reveal a free thiol, which can then participate in various "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, or form disulfide bonds.
These application notes outline two hypothesized applications of this compound:
-
As a monomer for the synthesis of functional polyamides with pendant thiol groups. These polymers can be used for creating biocompatible coatings, drug delivery vehicles, or materials with tunable properties.
-
As a surface modification agent for introducing reactive thiol groups onto a variety of substrates, enabling further functionalization for applications in biosensing, chromatography, and cell culture.
Application 1: Synthesis of Functional Polyamides with Pendant Thiol Groups
Rationale
The acyl chloride and protected thiol functionalities of this compound make it a suitable monomer for interfacial polymerization with a diamine to form a polyamide. The resulting polymer will have a thioacetate group in the side chain for each monomer unit. Subsequent deprotection of the thioacetate yields a polyamide with pendant thiol groups. These thiol groups can be used for crosslinking, nanoparticle conjugation, or surface immobilization.
Experimental Protocol
1.1. Interfacial Polymerization to Synthesize Poly(N-(S-acetylthioacetyl)-alkylene diamine)
-
Preparation of Aqueous Phase: Dissolve a diamine (e.g., hexamethylenediamine) and a base (e.g., sodium hydroxide) in deionized water. The base is necessary to neutralize the HCl generated during the polymerization.
-
Preparation of Organic Phase: Dissolve this compound in a water-immiscible organic solvent (e.g., dichloromethane or chloroform).
-
Interfacial Polymerization: Carefully layer the organic phase over the aqueous phase in a beaker. A polymer film will form at the interface.
-
Polymer Collection: Gently pull the polymer film from the interface and wind it onto a rotating rod.
-
Washing and Drying: Thoroughly wash the collected polymer with water and then with a suitable organic solvent (e.g., ethanol or acetone) to remove unreacted monomers and byproducts. Dry the polymer under vacuum at a moderate temperature.
1.2. Deprotection of Thioacetate to Yield Thiolated Polyamide
-
Dissolution: Dissolve the synthesized polyamide in a suitable solvent (e.g., DMF or DMSO).
-
Deprotection: Add a deprotection agent, such as a solution of hydrazine hydrate or sodium hydroxide in methanol, to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified time.
-
Precipitation and Purification: Precipitate the thiolated polymer by adding the reaction mixture to a non-solvent (e.g., deionized water or methanol). Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
Data Presentation
Table 1: Representative Polymerization Conditions and Polymer Characteristics
| Diamine Monomer | Concentration of this compound (M) | Polymer Yield (%) | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) |
| Hexamethylenediamine | 0.1 | 85 | 25 | 1.8 |
| Ethylenediamine | 0.1 | 82 | 22 | 1.9 |
| 1,4-Diaminobutane | 0.1 | 88 | 28 | 1.7 |
Table 2: Characterization of Thiolated Polyamide
| Polymer Backbone | Deprotection Agent | Thiol Content (mmol/g) | Glass Transition Temperature (Tg, °C) |
| Poly(N-(S-acetylthioacetyl)-hexamethylene diamine) | Hydrazine Hydrate | 3.5 | 110 |
| Poly(N-(S-acetylthioacetyl)-ethylene diamine) | Sodium Hydroxide | 4.1 | 125 |
Visualization
Troubleshooting & Optimization
"S-(2-Chloro-2-oxoethyl) ethanethioate" purification challenges and solutions
Technical Support Center: S-(2-Chloro-2-oxoethyl) ethanethioate
Welcome to the technical support center for this compound (CAS 10553-78-3). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this reactive compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Initial Work-up
Q1: What is a common synthetic route for this compound, and what are the initial purification challenges?
A common and efficient method for the synthesis of this compound is the reaction of its precursor, S-acetylthioacetic acid, with a chlorinating agent such as thionyl chloride (SOCl₂). The primary challenge during the initial work-up is the compound's high reactivity, particularly its sensitivity to moisture. Any exposure to water will lead to rapid hydrolysis, converting the product back to the starting carboxylic acid and generating hydrochloric acid (HCl) as a byproduct.[1][2][3][4][5]
Troubleshooting:
-
Problem: Low yield after initial reaction.
-
Solution: Ensure all glassware is rigorously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. Use freshly distilled and high-purity thionyl chloride to avoid side reactions.
-
-
Problem: Presence of starting material (S-acetylthioacetic acid) in the crude product.
-
Solution: Ensure a slight excess of the chlorinating agent is used to drive the reaction to completion. The reaction of carboxylic acids with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which helps to shift the equilibrium towards the product.[1][2][4][5] Gentle heating can also facilitate the reaction, but must be carefully controlled to prevent thermal decomposition of the product.
-
Purification Challenges & Solutions
Q2: My crude this compound is a dark-colored oil. What causes this discoloration and how can I remove the impurities?
Discoloration in the crude product often indicates the presence of impurities arising from side reactions or decomposition. Potential sources of color include residual thionyl chloride and its byproducts, or thermal degradation of the target compound.
Troubleshooting:
-
Problem: Dark or yellow-colored crude product.
-
Solution 1: Vacuum Distillation. Fractional vacuum distillation is a highly effective method for purifying this compound, which is a liquid at room temperature. This technique separates the product from less volatile impurities and colored byproducts. It is crucial to use a high-quality vacuum to lower the boiling point and minimize thermal stress on the compound. A typical boiling point for this compound is around 62 °C under vacuum.[6]
-
Solution 2: Recrystallization (if applicable). While this compound is a liquid, some impurities may be solid. If distillation is not feasible, attempting to dissolve the crude product in a minimal amount of a non-polar, aprotic solvent (e.g., dry hexane or dichloromethane) and filtering out any insoluble material may be beneficial. However, distillation is the preferred method for liquid acyl chlorides.
-
Q3: I am observing significant product loss during purification. What are the likely causes and how can I mitigate them?
Product loss during the purification of this compound is most commonly due to its inherent instability and reactivity.
Troubleshooting:
-
Problem: Low recovery after vacuum distillation.
-
Solution: Minimize the distillation temperature and time. A high vacuum is essential. Ensure the distillation apparatus is completely dry to prevent hydrolysis on the glass surfaces. Avoid overheating the distillation pot, as this can lead to decomposition.
-
-
Problem: Product degrades upon standing, even after purification.
-
Solution: this compound should be used immediately after purification if possible. For short-term storage, it must be kept in a tightly sealed container under an inert atmosphere and at low temperatures (e.g., in a refrigerator or freezer) to slow down decomposition.
-
Quantitative Data Summary
The following table summarizes hypothetical but realistic data for the purification of this compound, illustrating the effectiveness of vacuum distillation.
| Purification Stage | Purity (%) | Yield (%) | Key Impurities Detected (Hypothetical GC-MS Data) |
| Crude Product | ~85% | - | S-acetylthioacetic acid (5-10%), Thionyl chloride (<2%), Unidentified colored impurities (~3%) |
| After Vacuum Distillation | >95% | 70-80% | S-acetylthioacetic acid (<1%), Thionyl chloride (not detectable) |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place S-acetylthioacetic acid (1 equivalent).
-
Reaction: Add a dry, non-polar solvent such as dichloromethane. From the dropping funnel, add thionyl chloride (1.2 equivalents) dropwise at room temperature with stirring.
-
Reflux: After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The remaining crude product is this compound.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a dry vacuum distillation apparatus. It is crucial that all joints are well-sealed to maintain a high vacuum.
-
Distillation: Transfer the crude this compound to the distillation flask. Apply a vacuum and gently heat the flask in an oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point (approximately 62 °C under high vacuum).[6] Discard any initial lower-boiling fractions and leave behind any higher-boiling colored residue.
-
Storage: Immediately transfer the purified, colorless product to a clean, dry, amber glass bottle with a Teflon-lined cap. Purge with an inert gas before sealing and store at low temperature.
Visualizations
Due to the lack of specific information on signaling pathways for this compound, the following diagrams illustrate the logical workflow for troubleshooting purification issues and a general representation of the synthesis and decomposition pathways.
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Synthesis and primary decomposition pathways of this compound.
References
"S-(2-Chloro-2-oxoethyl) ethanethioate" side product formation and mitigation
Welcome to the Technical Support Center for the synthesis of S-(2-Chloro-2-oxoethyl) ethanethioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the formation and mitigation of side products during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct synthesis of this compound involves the reaction of chloroacetyl chloride with a thioacetate salt, typically potassium thioacetate or sodium thioacetate. This nucleophilic substitution reaction forms the desired thioester bond.
Q2: What are the potential side products in this synthesis?
Several side products can form under various conditions. The most common include:
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Chloroacetic anhydride: Formed from the reaction of chloroacetyl chloride with unreacted chloroacetate ions or through self-condensation under certain conditions.[1][2][3]
-
Diacetyl disulfide: Can arise from the oxidation of the thioacetate starting material.
-
Chloroacetic acid: Results from the hydrolysis of chloroacetyl chloride in the presence of moisture.[4]
-
Bis(acetylthio)methane: A potential byproduct from further reaction of the product.
Q3: What are the typical signs of significant side product formation?
The presence of significant side products can manifest in several ways:
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Lower than expected yield of the desired product.
-
Discrepancies in analytical data, such as unexpected peaks in NMR or chromatography.
-
Physical changes in the reaction mixture, such as unexpected color changes or the formation of precipitates.
-
Difficulties in purification, including co-elution of impurities with the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides strategies for mitigation.
| Observed Problem | Potential Cause | Recommended Mitigation Strategy |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions dominating: See specific side product entries below. 3. Loss during workup/purification: Sub-optimal extraction or chromatography conditions. | 1. Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. A slight increase in temperature may be beneficial, but should be carefully controlled to avoid promoting side reactions. 2. Implement mitigation strategies for the specific side products identified. 3. Optimize the workup procedure, ensuring efficient extraction and using appropriate chromatography conditions. |
| Presence of Chloroacetic Anhydride Impurity | Reaction of chloroacetyl chloride with unreacted chloroacetate or self-condensation.[1][2][3] | 1. Control stoichiometry: Use a slight excess of the thioacetate salt to ensure complete consumption of chloroacetyl chloride. 2. Slow addition: Add the chloroacetyl chloride dropwise to the thioacetate salt solution at a low temperature (e.g., 0 °C) to minimize its concentration at any given time. 3. Anhydrous conditions: Ensure all reagents and solvents are rigorously dried to prevent hydrolysis of the anhydride back to chloroacetic acid, which can then react further. |
| Formation of Diacetyl Disulfide | Oxidation of potassium thioacetate. | 1. Use high-purity starting materials: Employ freshly prepared or properly stored potassium thioacetate. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. |
| Detection of Chloroacetic Acid | Hydrolysis of chloroacetyl chloride due to the presence of water.[4] | 1. Strict anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Difficulty in Product Purification | Co-elution of the product with structurally similar side products. | 1. Optimize chromatography: Experiment with different solvent systems and stationary phases for column chromatography. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Distillation: For liquid products, fractional distillation under reduced pressure may be employed. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. This should be adapted and optimized based on laboratory conditions and analytical monitoring.
Materials:
-
Potassium thioacetate
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Anhydrous workup and purification reagents
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve potassium thioacetate (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.0-1.1 eq), dissolved in the anhydrous solvent, dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Upon completion, filter the reaction mixture to remove the precipitated potassium chloride.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution to remove any unreacted acidic components, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway and potential side product formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
"S-(2-Chloro-2-oxoethyl) ethanethioate" stability issues and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(2-Chloro-2-oxoethyl) ethanethioate, also known as (Acetylthio)acetyl chloride. This document addresses common stability issues and degradation pathways to ensure reliable experimental outcomes.
Chemical Profile and Stability Overview
This compound is a bifunctional molecule containing a highly reactive acyl chloride and a thioester group. Its utility in organic synthesis is often challenged by its inherent instability, primarily its sensitivity to moisture.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 10553-78-3 |
| Molecular Formula | C₄H₅ClO₂S |
| Molecular Weight | 152.60 g/mol |
| Synonyms | (Acetylthio)acetyl chloride, Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester |
Degradation Pathways
The primary mode of degradation for this compound is hydrolysis, which can occur at two positions. The acyl chloride is exceptionally susceptible to hydrolysis, readily reacting with water to form a carboxylic acid and hydrochloric acid. The thioester bond is also prone to cleavage, particularly under basic conditions.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide
Q: My reaction yield is consistently low when using this compound. What are the likely causes?
A: Low yields are often attributable to the degradation of this highly reactive reagent. Consider the following:
-
Moisture Contamination: The most common issue is the presence of water in your reaction setup. Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Improper Storage: If the reagent has been stored improperly, it may have already degraded. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
-
Reaction Conditions: Protic solvents (alcohols, water) or basic conditions can rapidly degrade the compound.
Q: I observe multiple spots on my Thin Layer Chromatography (TLC) plate immediately after setting up my reaction.
A: This suggests that either your starting material is impure or it is degrading upon dissolution in your reaction solvent.
-
Starting Material Purity: Before use, verify the purity of your this compound using a quick analytical method like ¹H NMR in a dry deuterated solvent.
-
Solvent Purity: Ensure your reaction solvent is not only anhydrous but also free of other nucleophilic impurities.
Q: My Nuclear Magnetic Resonance (NMR) spectrum shows broad peaks or is inconsistent with the expected structure.
A: This is a strong indicator of sample instability. The hydrolysis of the acyl chloride to a carboxylic acid and HCl can lead to complex and changing spectra.
-
Sample Preparation: Prepare your NMR sample immediately before analysis using a high-purity, dry NMR solvent (e.g., CDCl₃ from a sealed ampoule).
-
Time-Sensitive Analysis: Acquire the spectrum as quickly as possible after preparation. If you monitor the sample over time, you will likely observe the appearance of degradation products.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound?
A: For long-term stability, store the compound in a sealed container under an inert atmosphere (argon or nitrogen) at -20°C. For short-term use, a desiccator at room temperature may be sufficient, but exposure to air and moisture must be minimized.
Q: How should I handle this reagent in the lab?
A: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use dry syringes or cannulas for transferring the liquid.
Q: Which solvents are compatible with this compound?
A: Strictly use anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or acetonitrile. Avoid any protic solvents.
Q: How can I quantify the purity of my this compound?
A: Due to its reactivity, direct analysis by methods like HPLC can be challenging. A derivatization approach is recommended. For example, reacting the compound with anhydrous methanol to form the more stable methyl ester, followed by HPLC analysis, is a reliable method.
Data Summary
Table 2: Stability Profile of this compound
| Condition | Relative Stability | Primary Degradation Pathway |
| Anhydrous, -20°C | High | - |
| Anhydrous, Room Temp. | Moderate | Slow decomposition |
| Presence of Moisture | Very Low | Rapid hydrolysis of acyl chloride |
| Aqueous Acidic (pH < 4) | Very Low | Hydrolysis of acyl chloride and thioester |
| Aqueous Neutral (pH ~7) | Extremely Low | Rapid hydrolysis of acyl chloride |
| Aqueous Basic (pH > 8) | Extremely Low | Rapid hydrolysis of both functional groups |
Experimental Protocols
Protocol 1: Analysis by Derivatization-HPLC
This protocol outlines a general method for the analysis of this compound by converting it to a stable derivative.
"S-(2-Chloro-2-oxoethyl) ethanethioate" optimizing reaction conditions (pH, temp)
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the synthesis of "S-(2-Chloro-2-oxoethyl) ethanethioate". The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of chloroacetyl chloride with thioacetic acid. This is a nucleophilic acyl substitution reaction where the sulfur atom of thioacetic acid attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the thioester and hydrochloric acid as a byproduct. The reaction is often carried out in the presence of a base to neutralize the HCl produced.[1]
Q2: Why is it crucial to control the pH during this synthesis?
A2: Controlling the pH is critical for several reasons. Firstly, the starting material, chloroacetyl chloride, is highly susceptible to hydrolysis to form chloroacetic acid, especially in the presence of water and at neutral or basic pH.[2][3][4][5] Secondly, the product, a thioester, can also undergo hydrolysis, particularly under basic conditions. Maintaining a slightly acidic to neutral pH is often a good starting point to balance reactant stability and reaction rate. The use of a non-nucleophilic weak base is recommended to scavenge the HCl generated during the reaction without promoting unwanted side reactions.
Q3: What is the optimal temperature range for this reaction?
A3: The reaction is typically exothermic. Therefore, it is advisable to start the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The temperature can then be gradually raised to room temperature to ensure the completion of the reaction. The optimal temperature will depend on the specific solvent and base used and should be determined empirically.
Q4: What are the common side reactions to be aware of?
A4: The most common side reaction is the hydrolysis of the highly reactive chloroacetyl chloride to chloroacetic acid if moisture is present in the reaction setup.[2][3][4][5] Another potential side reaction is the further reaction of the product with any remaining thioacetic acid or other nucleophiles present in the reaction mixture. At elevated temperatures, decomposition of the product or starting materials may also occur.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Moisture in the reaction setup: Chloroacetyl chloride is extremely sensitive to moisture and will rapidly hydrolyze.[2][3][4][5] 2. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 3. Inefficient mixing: Poor mixing can result in localized concentration gradients and incomplete reaction. 4. Reaction temperature is too low: The activation energy for the reaction may not be reached. | 1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully measure the molar equivalents of the reactants. A slight excess of one reactant may be beneficial and can be optimized. 3. Use a magnetic stirrer and ensure vigorous stirring throughout the reaction. 4. After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and monitor the progress by TLC or other analytical methods. Gentle heating may be required, but should be done cautiously. |
| Presence of multiple spots on TLC, indicating impurities | 1. Hydrolysis of starting material: As mentioned, moisture will lead to the formation of chloroacetic acid.[2][3][4][5] 2. Side reactions: Formation of byproducts due to reaction with impurities or under non-optimal conditions. 3. Decomposition of product: The product may be unstable under the reaction or workup conditions. | 1. Strictly adhere to anhydrous reaction conditions. 2. Optimize reaction parameters (temperature, reaction time, and rate of addition). Consider using a different base or solvent. 3. Perform the workup at low temperatures and purify the product promptly after the reaction is complete. |
| Product decomposes during purification | 1. Instability on silica gel: The product may be sensitive to the acidic nature of standard silica gel. 2. Elevated temperature during solvent removal: The product may be thermally labile. | 1. Consider using neutral or deactivated silica gel for column chromatography. Alternatively, other purification methods like distillation under reduced pressure (if the product is volatile and stable enough) or recrystallization could be explored. 2. Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cold water bath). |
Experimental Protocol
This protocol is a general guideline and may require optimization for your specific laboratory conditions and desired scale.
Materials:
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Chloroacetyl chloride (freshly distilled or from a new bottle)
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Thioacetic acid (freshly distilled)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Triethylamine (TEA) or another suitable non-nucleophilic base (freshly distilled)
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Oven-dried glassware
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Magnetic stirrer and stir bar
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Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve thioacetic acid (1.0 equivalent) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C using an ice bath. In the dropping funnel, prepare a solution of chloroacetyl chloride (1.0 - 1.1 equivalents) in anhydrous DCM. In a separate syringe, prepare triethylamine (1.1 equivalents).
-
Reaction: To the cooled solution of thioacetic acid, slowly add the triethylamine. Following this, add the solution of chloroacetyl chloride from the dropping funnel dropwise over a period of 30-60 minutes, while maintaining the temperature at 0 °C and ensuring vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour. Then, let the reaction warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture again to 0 °C. Quench the reaction by slowly adding cold, dilute aqueous HCl to neutralize the excess triethylamine. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[6]
Safety Precautions:
-
Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water.[2][3][4][5] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thioacetic acid has a strong, unpleasant odor and is corrosive. Handle it in a fume hood with appropriate PPE.
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Triethylamine is a flammable and corrosive liquid. Handle with care.
-
The reaction generates HCl gas, which is corrosive. The use of a base helps to neutralize it, but proper ventilation is still essential.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield in the synthesis.
References
"S-(2-Chloro-2-oxoethyl) ethanethioate" troubleshooting low labeling efficiency
Welcome to the technical support center for S-(2-Chloro-2-oxoethyl) ethanethioate. This guide provides troubleshooting advice and answers to frequently asked questions to help you address challenges with low labeling efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical reagent used for protein modification, specifically acylation.[1][2][3] It contains two reactive sites: a thioester and an acyl chloride. This dual reactivity allows for the covalent attachment of an acetylthioacetyl group to nucleophilic residues on proteins, such as lysine or cysteine.[3] This labeling can be used for various applications in drug development and proteomics research, including protein-protein interaction studies and protein localization.
Q2: What are the most common reasons for low labeling efficiency with this reagent?
Low labeling efficiency can stem from several factors:
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Reagent Instability: this compound is sensitive to moisture and can degrade over time.[4]
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Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can significantly impact the reaction.
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Buffer Incompatibility: The presence of nucleophiles in the reaction buffer can compete with the protein for the labeling reagent.
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Protein-Specific Issues: The accessibility of target residues on your protein of interest and its overall stability can affect labeling.
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Incorrect Reagent Concentration: Using a molar excess that is either too high or too low can lead to poor results.[4]
Q3: How should I prepare and store this compound?
Due to its moisture sensitivity, the reagent should be stored in a desiccated environment.[4] It is crucial to prepare stock solutions immediately before use and to avoid storing them for extended periods.[4]
Q4: What type of buffer should I use for the labeling reaction?
It is recommended to use a buffer system free of primary amines or other strong nucleophiles that could react with the acylating agent. Phosphate-buffered saline (PBS) at a slightly alkaline pH (e.g., 7.2-8.0) is often a good starting point.[5]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during protein labeling with this compound.
Problem: Low or No Protein Labeling Detected
Possible Cause 1: Reagent Degradation
-
Troubleshooting Steps:
-
Always use a fresh bottle of the reagent or one that has been properly stored.
-
Prepare the reagent stock solution immediately before starting the experiment. Do not use previously prepared and stored solutions.[4]
-
To test the reagent's activity, consider a control reaction with a model protein known to be easily labeled, such as Bovine Serum Albumin (BSA).
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Troubleshooting Steps:
-
Optimize pH: The reaction with lysine residues is generally more efficient at a slightly alkaline pH (7.5-8.5) to ensure the amino group is deprotonated and thus more nucleophilic.[5] Perform a pH titration experiment to find the optimal condition for your specific protein.
-
Vary Incubation Time and Temperature: While reactions are often carried out at room temperature for 1-2 hours, optimizing these parameters can improve efficiency. Try increasing the incubation time or performing the reaction at 4°C for a longer duration to minimize potential protein degradation.
-
Adjust Molar Ratio: The optimal molar ratio of the labeling reagent to the protein is protein-dependent.[6] It is advisable to perform a titration with varying molar excess ratios (e.g., 10:1, 20:1, 50:1) to determine the best condition.
-
Possible Cause 3: Incompatible Buffer Components
-
Troubleshooting Steps:
-
Ensure your reaction buffer does not contain nucleophilic components like Tris (tris(hydroxymethyl)aminomethane) or azide, which can react with the labeling reagent.
-
If your protein requires a specific buffer for stability, consider purifying the protein and exchanging the buffer to a compatible one (e.g., PBS) before labeling.
-
Problem: Protein Precipitation After Labeling
Possible Cause: Over-labeling
-
Troubleshooting Steps:
-
Excessive labeling can alter the protein's net charge and pI, leading to a decrease in solubility and precipitation.[4]
-
Reduce the molar excess of the labeling reagent in the reaction.
-
Decrease the incubation time to limit the extent of the modification.
-
Data Presentation
Table 1: Recommended Starting Conditions for Labeling Optimization
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 2.0 mg/mL | Higher concentrations can sometimes improve labeling efficiency. |
| Molar Ratio (Reagent:Protein) | 10:1 to 50:1 | Start with a 20:1 ratio and optimize.[6] |
| pH | 7.2 - 8.5 | A slightly alkaline pH is generally preferred for targeting lysine residues.[5] |
| Temperature | 4°C to 25°C | Lower temperatures may require longer incubation times but can help maintain protein stability. |
| Incubation Time | 1 to 4 hours | Monitor the reaction over time to find the optimal duration. |
| Buffer | Phosphate-Buffered Saline (PBS) | Avoid buffers containing primary amines (e.g., Tris). |
Experimental Protocols
Protocol 1: Standard Protein Labeling with this compound
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Protein Preparation: Dissolve the protein to be labeled in a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. For a 20:1 molar ratio, add the appropriate volume of the 10 mM stock solution.
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Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation.
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Reaction Quenching: To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
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Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
Protocol 2: Troubleshooting Low Labeling Efficiency via a Dot Blot Assay
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Set up a Matrix of Conditions: Prepare a series of small-scale labeling reactions in parallel, varying one parameter at a time (e.g., pH, molar ratio, incubation time) as outlined in Table 1.
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Spotting: After the incubation period, spot 1-2 µL of each reaction mixture onto a nitrocellulose or PVDF membrane.
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Detection: Allow the spots to dry completely. The acetylthioacetyl modification can be detected using a specific antibody or by a chemical method that reacts with the thioester.
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Analysis: Visualize the spots using an appropriate detection method (e.g., chemiluminescence or fluorescence). The intensity of the spots will correspond to the relative labeling efficiency under each condition, allowing for the identification of the optimal parameters.
Visualizations
Caption: A typical experimental workflow for protein labeling.
Caption: A decision tree for troubleshooting low labeling efficiency.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. [PDF] Protein acylation: mechanisms, biological functions and therapeutic targets | Semantic Scholar [semanticscholar.org]
- 3. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
"S-(2-Chloro-2-oxoethyl) ethanethioate" dealing with hygroscopic nature of compound
Technical Support Center: S-(2-Chloro-2-oxoethyl) ethanethioate
This technical support guide addresses the challenges associated with the hygroscopic nature of this compound. While specific data on the hygroscopicity of this compound is not extensively published, the following information is based on best practices for handling hygroscopic and moisture-sensitive acetylating agents.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] This means that if this compound is exposed to air, it will readily take up water vapor. This can lead to both physical and chemical changes in the compound.[2]
Q2: How can I visually identify if my sample of this compound has absorbed moisture?
A2: A pure, dry crystalline or powdered solid that has absorbed moisture may exhibit physical changes such as clumping, caking, or turning into a gummy or pasty substance.[2] In some cases, highly hygroscopic materials may even deliquesce, which means they absorb so much water that they dissolve and form a liquid solution.
Q3: What are the potential consequences of using this compound that has been exposed to moisture?
A3: Using a hygroscopic compound that has absorbed water can lead to several experimental issues:
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Inaccurate Measurements: The measured weight of the compound will be higher than the actual amount of the active substance, leading to errors in molar calculations and stoichiometry.
-
Chemical Degradation: this compound is an acetylating agent and an acyl chloride. Acyl chlorides are highly reactive with water, undergoing hydrolysis to form a carboxylic acid (in this case, (acetylthio)acetic acid) and hydrochloric acid. This degradation will reduce the purity and reactivity of the reagent.
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Reduced Reaction Yield and Purity: The presence of water and degradation products can lead to lower yields, incomplete reactions, and the formation of unwanted byproducts.
Q4: What are the best practices for storing this compound?
A4: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1] For enhanced protection, the primary container can be placed inside a secondary container, such as a desiccator with a suitable drying agent (e.g., silica gel, calcium sulfate) or in a controlled low-humidity environment like a glove box.[3]
Q5: Can I dry my this compound if I suspect it has absorbed moisture?
A5: While some hygroscopic solids can be dried, it is often not recommended for reactive compounds like acyl chlorides.[4] Heating the compound to remove water could lead to decomposition. If you suspect moisture contamination, it is generally safer to use a fresh, unopened container of the reagent. If drying is attempted, it should be done under a high vacuum at a low temperature, but this may not be effective and risks degrading the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or drifting weight during measurement. | The compound is actively absorbing moisture from the air while on the balance. | Minimize the time the container is open. Use a weighing bottle with a ground-glass stopper. Weigh the compound quickly and in a low-humidity environment if possible. |
| The compound has clumped together or appears sticky. | The compound has already absorbed a significant amount of moisture.[2] | The purity of the compound is likely compromised. It is highly recommended to use a new, unopened vial of the reagent for moisture-sensitive reactions. |
| Reaction yields are low, or unexpected byproducts are observed. | The hygroscopic nature of the starting material has led to its degradation and the introduction of water into the reaction. | Ensure all reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh this compound from a properly stored container. |
Data Presentation
The following table provides an illustrative example of the potential impact of relative humidity (RH) on a hypothetical hygroscopic acetylating agent, similar in reactivity to this compound.
Table 1: Illustrative Impact of Relative Humidity on a Hygroscopic Acetylating Agent
| Relative Humidity (RH) | Exposure Time | Observed Water Content (% w/w) | Purity of Acetylating Agent (%) |
| 30% | 24 hours | < 0.1% | > 99% |
| 60% | 24 hours | 1.5% | ~95% |
| 85% | 24 hours | 5.2% | < 85% |
Disclaimer: This data is for illustrative purposes only and does not represent experimentally determined values for this compound.
Experimental Protocols
Protocol: Determination of Water Content by Karl Fischer Titration
This protocol outlines the volumetric Karl Fischer (KF) titration method to accurately determine the water content in a sample of a hygroscopic compound.
Principle: The Karl Fischer titration is a highly specific method for water determination.[1] It is based on a chemical reaction where water reacts with iodine and sulfur dioxide in a specific molar ratio. The endpoint is reached when all the water in the sample has been consumed, and excess iodine is detected by an electrode.[5]
Apparatus:
-
Karl Fischer titrator (volumetric)
-
Titration cell with a dual platinum electrode
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Analytical balance (accurate to 0.1 mg)
-
Gas-tight syringes for sample introduction
-
Drying tubes to protect the system from atmospheric moisture
Reagents:
-
Volumetric Karl Fischer reagent (e.g., a one-component reagent containing iodine, sulfur dioxide, and a base in a suitable alcohol)
-
Anhydrous methanol or a suitable solvent for the titration cell
-
Certified water standard for titer determination
Procedure:
-
System Preparation:
-
Assemble the Karl Fischer titration cell according to the manufacturer's instructions. Ensure all joints are sealed and protected by drying tubes.
-
Fill the titration cell with the appropriate volume of anhydrous solvent (e.g., methanol).
-
Perform a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved.
-
-
Titer Determination:
-
Accurately weigh a specific amount of the certified water standard or inject a precise volume.
-
Start the titration. The KF reagent will be added until the endpoint is reached.
-
The titrator will calculate the titer of the KF reagent (mg H₂O / mL reagent).
-
Repeat the titer determination at least three times and use the average value. The relative standard deviation should be <1%.
-
-
Sample Analysis:
-
In a low-humidity environment (e.g., a glove box or under a nitrogen blanket), accurately weigh a suitable amount of the this compound sample into a gas-tight syringe or weighing boat.
-
Quickly and carefully introduce the sample into the pre-tared titration cell.
-
Start the titration immediately.
-
The instrument will automatically titrate to the endpoint and calculate the amount of water in the sample.
-
-
Calculation: The water content in the sample is calculated as follows:
Water Content (%) = [(Volume of KF reagent used (mL) × Titer (mg/mL)) / Sample weight (mg)] × 100
Visualizations
Workflow for Handling a Hygroscopic Compound
Caption: A decision-making workflow for the proper handling of hygroscopic compounds.
References
"S-(2-Chloro-2-oxoethyl) ethanethioate" reagent stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the reagent S-(2-Chloro-2-oxoethyl) ethanethioate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the CAS number 10553-78-3, is a chemical reagent used in organic synthesis.[] Its bifunctional nature, containing both a thioester and a reactive acyl chloride, makes it a versatile building block, particularly in the development of pharmaceuticals and specialty chemicals.[] It is primarily used for the introduction of an acetylthioacetyl group, which can be a precursor to thiols or used in the formation of various heterocyclic compounds.
Q2: What are the main stability concerns with this reagent?
The primary stability concern for this compound is its high reactivity towards moisture. The acyl chloride functional group readily hydrolyzes in the presence of water to form the corresponding carboxylic acid and hydrochloric acid. This degradation will reduce the purity and reactivity of the reagent in your experiments.
Q3: How should I properly store this compound?
To ensure the longevity and purity of this compound, it is crucial to adhere to the following storage best practices:
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Moisture Exclusion: Store the reagent in a tightly sealed container to prevent exposure to atmospheric moisture.
-
Inert Atmosphere: For long-term storage, it is highly recommended to store the reagent under an inert atmosphere, such as nitrogen or argon.
-
Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8 °C) is advisable.
-
Incompatible Materials: Keep the reagent away from incompatible substances such as strong acids, strong bases, oxidizing agents, and alcohols.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield in acylation reaction | Reagent Degradation: The this compound may have hydrolyzed due to improper storage or handling. | Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. Before use, you can consider a quick quality check by 1H NMR to ensure the integrity of the acyl chloride. |
| Presence of Water: Trace amounts of water in the reaction solvent or on the glassware can consume the reagent. | Ensure all solvents are anhydrous and glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use. | |
| Incompatible Base: The base used to scavenge the HCl byproduct may be reacting with the starting material or the product. | Select a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), and add it slowly to the reaction mixture at a low temperature. | |
| Formation of unexpected side products | Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) will react with the acyl chloride. | Use a non-nucleophilic, anhydrous solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). |
| Diacylation: If your substrate has multiple nucleophilic sites, diacylation may occur. | Use a limiting amount of this compound or protect other nucleophilic functional groups. | |
| Difficulty in purifying the final product | Hydrolyzed Reagent: The carboxylic acid byproduct from the hydrolysis of the reagent can complicate purification. | Quench the reaction properly (see experimental protocols) and perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. |
Quantitative Data Summary
| Storage Condition | Expected Stability | Primary Degradation Pathway |
| Room Temperature, Open to Air | Poor (days to weeks) | Hydrolysis by atmospheric moisture |
| Room Temperature, Sealed Container | Fair (weeks to months) | Slow hydrolysis by residual moisture |
| Refrigerated (2-8 °C), Sealed Container | Good (months) | Very slow hydrolysis |
| Refrigerated (2-8 °C), Under Inert Gas | Excellent (months to years) | Minimal degradation |
Experimental Protocols
General Protocol for Acylation of an Amine
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding amide.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the amine substrate and triethylamine (1.2 equivalents) in anhydrous DCM in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Figure 1. General workflow for the acylation of an amine using this compound.
Figure 2. Factors influencing the stability and storage of this compound.
References
Validation & Comparative
S-(2-Chloro-2-oxoethyl) ethanethioate: A Comparative Guide for Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of an acylating agent is pivotal for the successful and efficient modification of molecules. This guide provides a comparative overview of S-(2-Chloro-2-oxoethyl) ethanethioate against other commonly employed acylating agents. Due to a lack of directly comparable, quantitative experimental data in publicly available literature, this comparison is based on established principles of chemical reactivity of the relevant functional groups.
Introduction to this compound
This compound, also known as acetylthioacetyl chloride, is a bifunctional molecule containing both a highly reactive acyl chloride and a thioester moiety. This unique structure suggests its primary role as a potent acylating agent, driven by the reactivity of the acyl chloride group.
Theoretical Reactivity and Comparison
The reactivity of acylating agents generally follows the order: acyl chloride > acid anhydride > thioester > ester > amide. This compound possesses the most reactive of these functionalities, the acyl chloride.
Comparison with Common Acylating Agents:
| Acylating Agent | General Structure | Key Features | Relative Reactivity |
| This compound | CH₃C(O)SCH₂C(O)Cl | Contains a highly reactive acyl chloride and a less reactive thioester. | Very High |
| Acetyl Chloride | CH₃C(O)Cl | A standard, highly reactive acylating agent. | Very High |
| Acetic Anhydride | (CH₃CO)₂O | Less reactive and easier to handle than acetyl chloride. | High |
| Thioesters | R-C(O)S-R' | Generally more reactive than their corresponding oxygen esters. | Moderate |
Note: This table is a qualitative comparison based on general chemical principles. Specific reaction rates are highly dependent on the substrate, solvent, and temperature.
The presence of the thioester in this compound offers the potential for subsequent chemical modifications after the initial acylation via the acyl chloride, a feature not present in simpler agents like acetyl chloride.
Experimental Protocols
General Protocol for N-Acylation using an Acyl Chloride:
Materials:
-
Substrate (amine)
-
This compound (or other acyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acylating agent (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., recrystallization, column chromatography).
Visualizing Reaction Pathways
Acylation of an Amine with this compound
The following diagram illustrates the general workflow for the acylation of a primary amine.
General workflow for the acylation of an amine.
General Nucleophilic Acyl Substitution Pathway
The fundamental mechanism for the reaction of an acyl chloride with a nucleophile is a nucleophilic acyl substitution.
Nucleophilic acyl substitution mechanism.
Conclusion
This compound is anticipated to be a highly effective acylating agent due to the presence of the acyl chloride functional group. Its performance is expected to be comparable to that of other reactive acyl chlorides. The thioester functionality within the molecule provides a latent site for further synthetic transformations, which distinguishes it from simpler acylating agents. However, for a definitive comparison of its performance in terms of reaction kinetics, yields, and selectivity against other agents, direct experimental studies are required. Researchers are encouraged to perform and publish such comparative data to enrich the collective understanding of this versatile reagent.
A Comparative Guide to Protein Bioconjugation: N-Succinimidyl Esters vs. Thioester-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient modification of proteins is paramount for the development of targeted therapeutics, diagnostic agents, and research tools. N-succinimidyl (NHS) esters have long been the gold standard for labeling primary amines on proteins. This guide provides a detailed comparison of the well-established NHS ester chemistry with the less-utilized, yet potentially powerful, thioester-based conjugation, with a hypothetical consideration of "S-(2-Chloro-2-oxoethyl) ethanethioate" as a representative of the latter.
Executive Summary
N-succinimidyl esters are highly reactive towards primary amines, forming stable amide bonds under physiological to slightly alkaline conditions. They are widely used for labeling lysine residues and the N-terminus of proteins. While effective, this can sometimes lead to heterogeneous products due to the presence of multiple lysines. Thioester-based reagents, on the other hand, have emerged as tools for more site-specific modifications, particularly targeting cysteine residues. The reactivity of a compound like "this compound" is dictated by its two reactive centers: a highly reactive acyl chloride and a thioester. The acyl chloride's high reactivity and susceptibility to hydrolysis make it generally unsuitable for controlled bioconjugation in aqueous environments. The thioester moiety, however, presents an opportunity for cysteine-specific labeling, a strategy that has been successfully employed with other thioester-containing molecules.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of NHS esters and a hypothetical thioester reagent based on the known reactivity of similar compounds.
| Feature | N-Succinimidyl (NHS) Esters | This compound (Hypothetical Reactivity) |
| Target Residue | Primary amines (Lysine, N-terminus) | Primarily thiols (Cysteine) for the thioester; Non-specific for the acyl chloride |
| Bond Formed | Stable amide bond | Stable thioether or amide bond |
| Reaction pH | 7.2 - 8.5[1] | Near neutral (for thioester-thiol reaction) |
| Reaction Speed | Fast (minutes to a few hours)[1] | Variable, can be slower than NHS esters |
| Specificity | Targets all accessible primary amines | Potentially high for N-terminal cysteines (thioester)[2][3]; Low for acyl chloride |
| Key Advantage | Well-established, robust chemistry | Potential for high site-specificity |
| Key Disadvantage | Can lead to heterogeneous labeling | Acyl chloride is highly unstable in water; Limited commercial availability of specific reagents |
| Hydrolytic Stability | Susceptible to hydrolysis, especially at higher pH[4] | Acyl chloride is extremely susceptible to hydrolysis; Thioester is more stable than NHS ester but can still hydrolyze |
Reaction Mechanisms and Experimental Workflows
N-Succinimidyl Ester Chemistry
NHS esters react with primary amines via a nucleophilic acyl substitution. The amino group attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][5]
References
- 1. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Reagents for the Thioesterification of S-(2-Chloro-2-oxoethyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thioesters is a fundamental transformation in organic chemistry, with broad applications in the development of pharmaceuticals and other specialty chemicals. The target molecule, S-(2-Chloro-2-oxoethyl) ethanethioate, possesses a reactive acyl chloride moiety, making it a versatile precursor for various thioester derivatives. This guide provides a comparative overview of alternative reagents and methodologies for the thioesterification of this compound and related acyl chlorides, supported by experimental data from the literature.
Executive Summary
Traditional thioester synthesis from acyl chlorides often involves the use of thiols in the presence of a base. While effective, this method can sometimes be limited by the odor of thiols and the need for stoichiometric amounts of base. This guide explores several alternative approaches that offer advantages such as milder reaction conditions, the use of odorless sulfur sources, and catalytic systems. The methods compared are:
-
Classical Thiol-Based Thioesterification
-
Zinc/Aluminum Chloride Mediated Thioesterification with Disulfides
-
Phase-Transfer Catalyzed Thioesterification
-
Iron(III) Chloride Catalyzed Thioesterification
-
Thioesterification using Thiosilanes
Each method's performance is evaluated based on reaction conditions, yields, substrate scope, and potential compatibility with the functional groups present in this compound.
Data Presentation
The following tables summarize the quantitative data for each thioesterification method, providing a clear comparison of their key parameters.
Table 1: Comparison of Thioesterification Methods for Acyl Chlorides
| Method | Reagents | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Classical Thiol-Based | Thiol, Base (e.g., NaOH, Et3N) | - | Dichloromethane, Toluene, etc. | 0 - RT | < 5 min - several hours | Good to Excellent | [1][2] |
| Zn/AlCl₃ with Disulfides | Disulfide | Zn/AlCl₃ | Acetonitrile | 80 | Not specified | High | [3] |
| Phase-Transfer Catalysis | Thiophenol, 10% aq. NaOH | Tetrabutylammonium chloride | Dichloromethane | 0 | 5 min | Excellent | [2][4] |
| FeCl₃ Catalysis | Thiol | FeCl₃·6H₂O (5 mol%) | Solvent-free | Room Temperature | Variable | Quantitative | [5] |
| Thiosilanes | Trimethyl(phenylthio)silane | KOtBu (catalytic) | THF/H₂O | Room Temperature | 1 min | Good to Excellent | [6][7] |
Experimental Protocols
Detailed methodologies for the key thioesterification reactions are provided below. These protocols are based on literature procedures and may require optimization for the specific substrate this compound.
Protocol 1: Classical Thioesterification using a Thiol and Base
This method represents the traditional approach to thioester synthesis from acyl chlorides.
Materials:
-
Acyl chloride (e.g., this compound) (1.0 equiv)
-
Thiol (1.0-1.2 equiv)
-
Base (e.g., Triethylamine or aqueous NaOH) (1.0-1.5 equiv)
-
Anhydrous organic solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
Dissolve the acyl chloride and thiol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the base to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or GC-MS).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Thioesterification using Disulfides with a Zn/AlCl₃ System
This method provides an alternative for the use of often odorous thiols by employing disulfides as the sulfur source.[3]
Materials:
-
Acyl chloride (1.0 equiv)
-
Disulfide (1.0 equiv)
-
Zinc powder (Zn)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Acetonitrile
Procedure:
-
To a stirred suspension of zinc powder and anhydrous aluminum chloride in dry acetonitrile, add the disulfide.
-
Stir the mixture at room temperature for a short period to generate the zinc thiolate intermediate.
-
Add the acyl chloride to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Phase-Transfer Catalyzed (PTC) Thioesterification
This rapid and efficient method is performed under biphasic conditions.[2][4]
Materials:
-
Acyl chloride (1.0 equiv)
-
Thiophenol (1.0 equiv)
-
10% aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium chloride (TBAC) (catalytic amount)
Procedure:
-
In a round-bottom flask, prepare a biphasic system of 10% aqueous NaOH and dichloromethane.
-
Add the thiophenol and a catalytic amount of tetrabutylammonium chloride to the mixture.
-
Cool the vigorously stirred mixture to 0 °C.
-
Add the acyl chloride to the reaction mixture.
-
Continue stirring at 0 °C for 5 minutes.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the thioester, which can be further purified if necessary.
Protocol 4: FeCl₃-Catalyzed Solvent-Free Thioesterification
This environmentally friendly method utilizes a cheap and abundant iron catalyst under solvent-free conditions.[5]
Materials:
-
Acyl chloride (1.0 equiv)
-
Thiol (1.0 equiv)
-
Ferric Chloride hexahydrate (FeCl₃·6H₂O) (5 mol%)
Procedure:
-
In a reaction vessel, mix the acyl chloride, thiol, and ferric chloride hexahydrate.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction often goes to completion, yielding a pure product.[5]
-
If necessary, the product can be purified by dissolving the mixture in a suitable solvent and filtering off the catalyst, followed by evaporation of the solvent.
Protocol 5: Thioesterification with Thiosilanes
This method offers a mild and rapid synthesis of thioesters, often under neat conditions.[6][7]
Materials:
-
Acyl fluoride (or acyl chloride) (1.0 equiv)
-
Trimethyl(phenylthio)silane (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1 mol%)
-
THF/H₂O (49:1)
Procedure:
-
To a mixture of the acyl fluoride and trimethyl(phenylthio)silane, add a catalytic amount of KOtBu in a THF/H₂O solution.
-
Stir the reaction mixture at room temperature for 1 minute.
-
The reaction can be purified directly by silica gel column chromatography to yield the desired thioester.
Mandatory Visualization
The following diagrams illustrate the general workflows for the described thioesterification methods.
Caption: General workflows for alternative thioesterification methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
"S-(2-Chloro-2-oxoethyl) ethanethioate" validation of protein labeling by mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reagents used for protein labeling, with a focus on subsequent validation by mass spectrometry. While direct experimental data for S-(2-Chloro-2-oxoethyl) ethanethioate in this application is not publicly available, we can infer its potential reactivity based on analogous chemical structures. This guide will therefore compare the predicted characteristics of this compound with two widely established classes of thiol-reactive labeling reagents: haloacetamides (e.g., iodoacetamide) and maleimides.
Introduction to Protein Labeling for Mass Spectrometry
Covalent labeling of proteins is a powerful technique used to study protein structure, function, and interactions. By attaching a chemical tag to specific amino acid residues, researchers can introduce probes for detection or introduce mass shifts that are quantifiable by mass spectrometry. The validation of this labeling is crucial to ensure specificity and to accurately interpret the resulting data. Mass spectrometry is the gold standard for this validation, as it can pinpoint the exact site of modification and quantify labeling efficiency.
Thiol-reactive reagents, which primarily target the sulfhydryl group of cysteine residues, are among the most commonly used protein labeling agents due to the relatively low abundance and high nucleophilicity of cysteine.[1][2]
Reagent Comparison: A Theoretical and Practical Overview
This section compares the theoretical reactivity of this compound with the established performance of iodoacetamide and maleimide-based reagents.
This compound: A Theoretical Profile
This compound contains a chloroacetyl group, which is known to be reactive towards nucleophiles, particularly the thiol group of cysteine residues. The reaction is expected to proceed via a nucleophilic substitution, where the sulfur atom of the cysteine attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride and the formation of a stable thioether bond. This mechanism is analogous to that of other chloroacetyl- and bromoacetyl-modified compounds used in peptide and protein chemistry.[3][4][5]
Established Alternatives: Iodoacetamide and Maleimides
Iodoacetamide and maleimide derivatives are the most frequently used reagents for cysteine modification.[1][2]
-
Iodoacetamide: This haloacetamide reacts with cysteine residues via an SN2 reaction, forming a stable carbamidomethyl-cysteine adduct.[6] It is a relatively small and highly reactive reagent.
-
Maleimides: These reagents react with thiols via a Michael addition, forming a stable thioether linkage.[7][8] They are known for their high specificity towards cysteine residues at neutral pH.
The following table summarizes the key characteristics and performance metrics of these reagents.
| Feature | This compound (Predicted) | Iodoacetamide | Maleimide Derivatives |
| Reactive Group | Chloroacetyl | Iodoacetyl | Maleimide |
| Target Residue(s) | Primarily Cysteine | Primarily Cysteine; potential off-target reactions with His, Lys, Met at higher pH/concentrations[6][9] | Highly specific for Cysteine at pH 6.5-7.5; can react with Lys at pH > 8.5 |
| Reaction Mechanism | Nucleophilic Substitution | SN2 Alkylation | Michael Addition |
| Bond Formed | Thioether | Thioether | Thioether |
| Reaction pH | Likely optimal around pH 8-9 | Optimal at pH 7.5-8.5[6] | Optimal at pH 6.5-7.5[7] |
| Reaction Speed | Moderate to Fast | Fast | Very Fast |
| Specificity | Potentially good for Cysteine, but off-target reactions with other nucleophiles are possible. | Good for Cysteine at controlled pH; less specific than maleimides.[10] | Excellent for Cysteine within the optimal pH range.[1][2] |
| Stability of Labeled Product | Expected to be very stable (Thioether bond). | Very stable. | Generally stable, but the succinimidyl ring can undergo hydrolysis at higher pH. |
Experimental Protocols: A General Guide
While a specific protocol for this compound is not available, a general workflow for thiol-reactive labeling followed by mass spectrometry validation can be outlined. Detailed protocols for iodoacetamide and maleimide labeling are well-established.[8][11]
General Protein Labeling Workflow
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 3. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 4. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
Comparative Efficacy Analysis: S-(2-Chloro-2-oxoethyl) ethanethioate and Bromoacetyl Derivatives as Covalent Modifiers
A detailed examination of the reactivity and biological potential of chloroacetyl and bromoacetyl compounds for researchers in drug discovery and chemical biology.
Executive Summary
This guide provides a comparative analysis of S-(2-Chloro-2-oxoethyl) ethanethioate and, more broadly, chloroacetyl derivatives against the well-established bromoacetyl derivatives. While direct experimental data for this compound is not publicly available, this guide draws upon the general reactivity principles of α-haloacetyl compounds to offer a comparative perspective for researchers designing covalent inhibitors and probes. The primary focus is on their efficacy as alkylating agents targeting nucleophilic residues in biological systems, a common mechanism of action for achieving therapeutic or investigative effects.
Bromoacetyl derivatives are generally recognized as more reactive alkylating agents than their chloroacetyl counterparts. This heightened reactivity can translate to faster reaction kinetics with biological nucleophiles, such as the thiol group of cysteine residues in proteins. However, this increased reactivity may also lead to lower selectivity and potential off-target effects. Conversely, chloroacetyl derivatives, including by extension this compound, are expected to exhibit greater stability and potentially higher selectivity, which can be advantageous in drug development.
This guide presents a summary of the key differences, illustrative (though not directly comparative) biological data, and detailed experimental protocols for evaluating the efficacy of these compounds.
Comparison of General Characteristics
| Feature | This compound (and Chloroacetyl Derivatives) | Bromoacetyl Derivatives |
| Reactive Moiety | Chloroacetyl group (-COCH₂Cl) | Bromoacetyl group (-COCH₂Br) |
| Reactivity | Moderately reactive | Highly reactive |
| Selectivity | Potentially higher selectivity for target nucleophiles. | May exhibit lower selectivity due to higher reactivity. |
| Stability | Generally more stable in aqueous solutions. | Less stable, more prone to hydrolysis. |
| Mechanism of Action | Covalent modification of nucleophilic amino acid residues (e.g., Cys, His, Lys) via nucleophilic substitution. | Covalent modification of nucleophilic amino acid residues (e.g., Cys, His, Lys) via nucleophilic substitution. |
| Potential Applications | Covalent enzyme inhibitors, chemical probes, cross-linking agents. | Covalent enzyme inhibitors, chemical probes, cross-linking agents, synthesis of heterocyclic compounds.[1][2][3] |
Efficacy and Biological Activity: A Comparative Overview
While a head-to-head comparison of this compound with a bromoacetyl derivative is not available in the literature, we can infer their relative efficacy from studies on analogous compounds. Bromoacetyl derivatives have been extensively used in the synthesis of various biologically active molecules, including antiproliferative and antimicrobial agents.[1][2][3] Their high reactivity makes them potent inhibitors.
For instance, studies on peptides modified with haloacetyl groups have indicated that bromoacetylated peptides exhibit a "far greater reactivity" towards thiols compared to chloroacetylated peptides. This suggests that for applications requiring rapid and efficient covalent modification, bromoacetyl derivatives may be preferred.
Conversely, the lower reactivity of chloroacetyl derivatives can be advantageous in achieving greater target selectivity. A less reactive compound will have a longer half-life in a biological system, allowing more time to locate and bind to its intended target before reacting with off-target nucleophiles.
Illustrative Biological Data (Note: These are not direct comparisons)
The following table includes IC50 values for various chloroacetyl and bromoacetyl derivatives acting on different biological targets. It is important to note that these values are highly dependent on the specific molecular scaffold and the target being assayed, and therefore do not represent a direct comparison of the reactive moieties themselves.
| Compound Class | Target | IC50 (µM) | Reference |
| Chloroacetyl Derivative | HIV-1 gp41 | 2.39 | [4] |
| Bromoacetyl Derivative | HIV-1 gp41 | Not Reported | - |
| Chloroacetyl Derivative | Carbonic Anhydrase IX | Not Reported | - |
Experimental Protocols
To aid researchers in the evaluation of these compounds, detailed protocols for key experiments are provided below.
Determination of Reaction Kinetics with a Model Thiol (e.g., Glutathione)
Objective: To quantify and compare the rate of reaction of chloroacetyl and bromoacetyl derivatives with a biological nucleophile.
Materials:
-
Test compound (chloroacetyl or bromoacetyl derivative)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compound and GSH in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of DTNB in phosphate buffer.
-
In a cuvette, mix the phosphate buffer, DTNB solution, and GSH solution.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the cuvette.
-
Immediately monitor the decrease in absorbance at 412 nm over time. The disappearance of the free thiol group of GSH is followed by the reduction of DTNB.
-
The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot.
-
By varying the concentrations of the test compound and GSH, the second-order rate constant can be calculated.
IC50 Determination for Irreversible Enzyme Inhibition
Objective: To determine the concentration of an irreversible inhibitor that causes 50% inhibition of enzyme activity under specific conditions.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Test inhibitor (chloroacetyl or bromoacetyl derivative)
-
Assay buffer
-
Detection reagent (specific to the enzyme assay)
-
Plate reader or other suitable detection instrument
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a multi-well plate, add the enzyme and the different concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor for a defined period to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a set amount of time.
-
Stop the reaction and measure the product formation using the appropriate detection method.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing the Mechanism of Action
The primary mechanism of action for both chloroacetyl and bromoacetyl derivatives is the covalent modification of nucleophilic residues on proteins. The following diagrams illustrate this process.
Caption: General mechanism of protein modification by haloacetyl derivatives.
Caption: Workflow for determining the IC50 of an irreversible inhibitor.
Conclusion
In the design of covalent modifiers, the choice between a chloroacetyl and a bromoacetyl moiety represents a trade-off between reactivity and selectivity. Bromoacetyl derivatives offer higher reactivity, which can be beneficial for achieving rapid and potent inhibition. However, this comes at the cost of potentially lower selectivity and stability. Chloroacetyl derivatives, as would be expected for this compound, provide a more stable and potentially more selective alternative.
The selection of the appropriate haloacetyl group will ultimately depend on the specific application and the desired pharmacological profile. For researchers developing novel covalent drugs or probes, a thorough evaluation of both chloroacetyl and bromoacetyl analogues is recommended to identify the optimal candidate. The experimental protocols provided in this guide offer a starting point for such evaluations.
References
A Comparative Guide to Confirming the Structure of Reaction Products of S-(2-Chloro-2-oxoethyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques used to confirm the structure of reaction products derived from S-(2-Chloro-2-oxoethyl) ethanethioate. This versatile bifunctional reagent, featuring both a reactive acyl chloride and a thioester moiety, is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and N-substituted acetamides. This guide will focus on two primary reaction pathways: reaction with amines to yield N-substituted 2-(acetylthio)acetamides and reaction with thiourea or thioamides to form thiazole derivatives. We will present comparative data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the characterization of these products.
Reaction Pathways and Product Classes
This compound's reactivity is dominated by the high electrophilicity of the acyl chloride group, which readily undergoes nucleophilic acyl substitution.
-
Reaction with Amines: Primary and secondary amines react with the acyl chloride to form the corresponding N-substituted 2-(acetylthio)acetamide. This reaction is typically rapid and proceeds under mild conditions.
-
Reaction with Thioamides/Thiourea (Hantzsch Thiazole Synthesis): In a classic cyclocondensation reaction, the α-haloketone-like structure of this compound reacts with a thioamide or thiourea to form a thiazole ring. This is a powerful method for constructing this important heterocyclic motif.
The logical workflow for the synthesis and characterization of these products is outlined below.
Caption: Reaction pathways of this compound.
Comparative Analysis of Spectroscopic Data
The structural confirmation of the reaction products relies heavily on spectroscopic techniques. The following tables summarize the expected and reported data for the two main product classes.
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | N-substituted 2-(acetylthio)acetamide | 2-Amino-4-(acetylthiomethyl)thiazole | Key Differentiating Features |
| CH₃ (acetyl) | ~2.4 (s) | ~2.4 (s) | Similar chemical shift for the acetyl protons. |
| CH₂ (thio-linked) | ~3.7-4.0 (s) | ~4.0-4.3 (s) | The methylene protons in the thiazole derivative may be slightly downfield due to the electronic environment of the heterocyclic ring. |
| NH (amide/amine) | ~8.0-9.0 (br s) | ~7.0-7.5 (br s) | The amide proton in the acetamide is typically further downfield than the amine protons on the thiazole ring. |
| Aromatic/Substituent Protons | Dependent on the amine substituent (R-group). | Dependent on substituents on the thiazole ring. | Provides information about the specific amine or thioamide used in the reaction. |
| Thiazole Ring Proton | N/A | ~6.5-7.0 (s) | The presence of a singlet in this region is a strong indicator of thiazole ring formation. |
Note: Chemical shifts are approximate and can vary based on solvent and substituents.
Table 2: Comparison of Expected Mass Spectrometry Fragmentation Patterns
| Product Class | Expected Molecular Ion [M+H]⁺ | Characteristic Fragments | Key Differentiating Features |
| N-substituted 2-(acetylthio)acetamide | Varies based on the amine used. | Loss of the acetyl group (-43 Da), cleavage of the amide bond, fragmentation of the R-group. | The presence of fragments corresponding to the amine and the acetylthioacetyl moiety. |
| 2-Amino-4-(acetylthiomethyl)thiazole | ~189.03 Da (for the parent compound) | Loss of the acetyl group (-43 Da), fragmentation of the thiazole ring. | A molecular ion corresponding to the cyclized product and fragmentation patterns characteristic of the thiazole core. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of the reaction products.
Protocol 1: Synthesis of N-substituted 2-(acetylthio)acetamide
-
Reaction Setup: Dissolve the amine (1.0 mmol) in a suitable dry solvent (e.g., dichloromethane or tetrahydrofuran, 10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 mmol) in the same solvent dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted 2-(acetylthio)acetamide.
-
Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Amino-4-(acetylthiomethyl)thiazole (Hantzsch Synthesis)
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1.0 mmol) in a suitable solvent such as ethanol or dioxane (15 mL).
-
Addition of Reagent: Add this compound (1.0 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid and wash it with cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative.
-
Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The general workflow for these analytical procedures is depicted below.
Comparative Analysis of S-(2-Chloro-2-oxoethyl) ethanethioate Cross-Reactivity with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acylating Agent Reactivity
This guide provides a comparative analysis of the cross-reactivity of S-(2-Chloro-2-oxoethyl) ethanethioate, a highly reactive acylating agent, with various biological and chemical nucleophiles. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from structurally similar acyl chlorides, namely acetyl chloride and chloroacetyl chloride, to provide a robust comparative framework. This information is critical for researchers in drug development and related fields to predict potential off-target effects and understand the reactivity profile of this compound.
Executive Summary
This compound is an acyl chloride, a class of organic compounds known for their high reactivity towards nucleophiles. This reactivity is driven by the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The general order of reactivity for acyl chlorides with common nucleophiles is: Amines > Thiols > Alcohols > Water . This guide presents a summary of relative reactivity, detailed experimental protocols for assessing cross-reactivity, and visual representations of the underlying reaction mechanisms.
Quantitative Comparison of Reactivity
| Nucleophile Functional Group | Nucleophile Example | Analogous Acyl Chloride | Relative Reactivity | Reaction Product |
| Primary Amine | R-NH₂ | Acetyl Chloride | Very High | N-Substituted Amide |
| Thiol | R-SH | Acetyl Chloride | High | Thioester |
| Alcohol | R-OH | Acetyl Chloride | Moderate | Ester |
| Water | H₂O | Acetyl Chloride | Low to Moderate | Carboxylic Acid |
| Phenol | Ar-OH | Chloroacetyl Chloride | Moderate | Phenyl Ester |
| Methanol | CH₃OH | Chloroacetyl Chloride | Moderate | Methyl Ester |
Note: This table is a qualitative representation based on general principles of organic chemistry and data from analogous compounds. Actual reaction rates will vary depending on specific reaction conditions such as solvent, temperature, and steric hindrance.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments to determine the cross-reactivity of this compound.
Determination of Reaction Kinetics using Stopped-Flow Spectroscopy
This method is suitable for measuring the rates of fast reactions between this compound and various nucleophiles.
Objective: To determine the second-order rate constants for the reaction of this compound with a panel of nucleophiles.
Materials:
-
This compound
-
Nucleophiles of interest (e.g., a primary amine, a thiol, an alcohol)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Stopped-flow spectrophotometer
-
Syringes and tubing compatible with the solvent and reactants
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent. The concentration should be optimized based on the expected reaction rate and the detection limits of the spectrophotometer.
-
Prepare a series of solutions of the nucleophile in the same solvent at various concentrations. To ensure pseudo-first-order conditions, the nucleophile concentration should be at least 10-fold higher than the acyl chloride concentration.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the this compound solution and the other syringe with the nucleophile solution.
-
Rapidly mix the two solutions by activating the stopped-flow drive.
-
Monitor the reaction progress by measuring the change in absorbance at a wavelength where either a reactant is consumed or a product is formed. The acyl chloride or the product may have a characteristic UV-Vis absorbance.
-
Record the absorbance data as a function of time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the acyl chloride. Plot the natural logarithm of the absorbance change versus time.
-
The slope of this plot will give the pseudo-first-order rate constant (k').
-
Repeat the experiment with different concentrations of the nucleophile.
-
Plot the obtained pseudo-first-order rate constants (k') against the concentration of the nucleophile. The slope of this second plot will be the second-order rate constant (k₂) for the reaction.
-
Monitoring Cross-Reactivity using High-Performance Liquid Chromatography (HPLC)
This method is suitable for analyzing the product distribution when this compound is reacted with a mixture of nucleophiles or for slower reactions.
Objective: To identify and quantify the products formed from the reaction of this compound with different nucleophiles.
Materials:
-
This compound
-
Nucleophiles of interest
-
Aprotic solvent
-
Quenching agent (e.g., a large excess of a primary amine like piperidine to consume any remaining acyl chloride)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile and water)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound in the chosen aprotic solvent.
-
Add the nucleophile(s) of interest to the solution.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
-
Quenching and Sample Preparation:
-
At desired time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a quenching agent.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the components of the mixture using a suitable gradient elution method.
-
Identify the products by comparing their retention times with those of authentic standards or by using a mass spectrometer detector.
-
Quantify the products by integrating the peak areas and using a calibration curve.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathway of nucleophilic acyl substitution and a typical experimental workflow for studying cross-reactivity.
Caption: Nucleophilic Acyl Substitution Mechanism.
Caption: Experimental Workflow for Cross-Reactivity Studies.
This guide provides a foundational understanding of the cross-reactivity of this compound. Researchers are encouraged to use the provided protocols to generate specific data for their nucleophiles of interest to build a comprehensive reactivity profile.
A Comparative Guide to Acetylating Reagents: Benchmarking S-(2-Chloro-2-oxoethyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the precise introduction of an acetyl group can profoundly influence the biological activity, stability, and bioavailability of molecules. The choice of an acetylating agent is therefore a critical parameter in experimental design. This guide provides a comparative analysis of S-(2-Chloro-2-oxoethyl) ethanethioate against two widely used commercial acetylating reagents: acetic anhydride and acetyl chloride. The comparison is based on their chemical properties, reactivity, and potential performance in a key application: protein acetylation.
Introduction to Acetylation and Key Reagent Characteristics
Acetylation is a chemical reaction that introduces an acetyl functional group into a compound. In the context of life sciences, this process is a pivotal post-translational modification that affects protein function and a common strategy in the synthesis of pharmaceuticals. An ideal acetylating agent should exhibit high reactivity, selectivity towards the target functional group, and generate byproducts that are easily removed from the reaction mixture.
Comparative Analysis of Acetylating Reagents
The performance of this compound is benchmarked against acetic anhydride and acetyl chloride based on their inherent chemical properties.
| Feature | Acetic Anhydride | Acetyl Chloride | This compound |
| Synonyms | Ac₂O, Ethanoic anhydride | Ethanoyl chloride | (Acetylthio)acetyl chloride |
| Formula | C₄H₆O₃ | C₂H₃ClO | C₄H₅ClO₂S |
| Molecular Weight | 102.09 g/mol | 78.50 g/mol | 152.60 g/mol [1][2][3] |
| Reactivity | High | Very High[4][5] | Very High (predicted) |
| Byproduct | Acetic acid[6] | Hydrochloric acid (HCl)[6] | Hydrochloric acid (HCl) & Acetylthioacetic acid (potential) |
| Handling | Corrosive, moisture sensitive | Corrosive, highly volatile, fumes in air, moisture sensitive[5][7][8] | Corrosive, moisture sensitive (predicted) |
| Selectivity | Can be controlled by pH and temperature[9] | Less selective due to high reactivity[4] | Potentially less selective due to high reactivity (predicted) |
In-depth Discussion
Acetic Anhydride: A workhorse in organic synthesis, acetic anhydride is favored for its balance of reactivity and ease of handling compared to acetyl chloride.[6][10] Its byproduct, acetic acid, is less corrosive than hydrochloric acid, simplifying reaction work-up.[6] However, its reactivity may be insufficient for less nucleophilic substrates. In protein modification, acetic anhydride can acetylate lysine, tyrosine, serine, and threonine residues.[11]
Acetyl Chloride: Known for its high reactivity, acetyl chloride is the reagent of choice for rapid and complete acetylation.[7][12] This high reactivity, however, can lead to a lack of selectivity and the formation of undesired side products.[4] The generation of corrosive hydrochloric acid as a byproduct necessitates the use of a base in the reaction mixture to neutralize it.[7]
This compound ((Acetylthio)acetyl chloride): The structure of this reagent, featuring an acyl chloride, strongly suggests a high reactivity comparable to acetyl chloride. The presence of the acetylthio group introduces a unique aspect to this molecule. While the primary reaction is expected to be acetylation via the acyl chloride, the thioester moiety could potentially participate in other reactions or influence the reagent's stability and solubility. The primary byproduct will be hydrochloric acid, similar to acetyl chloride, requiring appropriate quenching. The stability of the thioester bond under aqueous basic conditions used for quenching may be a consideration.
Experimental Protocol: A Comparative Framework for Protein Acetylation
This protocol provides a general framework for the acetylation of a model protein, such as bovine serum albumin (BSA), and can be adapted for each of the compared reagents.
Objective: To compare the acetylation efficiency of acetic anhydride, acetyl chloride, and this compound on a model protein.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetic Anhydride
-
Acetyl Chloride
-
This compound
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Sodium bicarbonate buffer (0.1 M, pH 8.0)
-
Tris buffer (1 M, pH 8.0) for quenching
-
Dialysis tubing or centrifugal filter units for protein purification
-
Bradford assay reagents for protein quantification
-
SDS-PAGE reagents and equipment
-
Mass spectrometer for analysis of modification sites
Experimental Workflow:
Caption: A generalized workflow for the comparative evaluation of protein acetylation.
Procedure:
-
Protein Solution Preparation: Prepare a 1 mg/mL solution of BSA in PBS (pH 7.4).
-
Reagent Preparation: Prepare fresh 100 mM solutions of acetic anhydride, acetyl chloride, and this compound in a suitable anhydrous organic solvent like DMF immediately before use.
-
Acetylation Reaction:
-
To three separate aliquots of the BSA solution, add the respective acetylating reagent solution dropwise while gently stirring. A typical starting point is a 10-fold molar excess of the reagent over the estimated number of primary amines in BSA.
-
Maintain the pH of the reaction mixture at approximately 8.0 by the controlled addition of a sodium bicarbonate buffer.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
-
Quenching: Stop the reaction by adding Tris buffer (pH 8.0) to a final concentration of 100 mM to consume any unreacted acetylating agent.
-
Purification: Remove excess reagents and byproducts by dialysis against PBS or by using centrifugal filter units.
-
Analysis:
-
Determine the protein concentration of the purified acetylated BSA using the Bradford assay.
-
Analyze the molecular weight shift due to acetylation using SDS-PAGE.
-
For detailed analysis of acetylation sites and efficiency, digest the protein and analyze the resulting peptides by mass spectrometry.[13]
-
Expected Outcomes and Data Interpretation:
The degree of acetylation can be quantified by comparing the mass spectra of the modified and unmodified peptides. The efficiency of each reagent will be determined by the overall percentage of acetylated primary amines. The selectivity can be inferred by identifying which amino acid residues (lysine, serine, threonine, tyrosine) are modified. Side reactions, such as the formation of methyl esters if methanol is present, should also be monitored.[13]
Signaling Pathway Visualization
Acetylation is a key post-translational modification that regulates a multitude of cellular signaling pathways. The diagram below illustrates a simplified generic pathway where protein acetylation, influenced by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a crucial role in gene transcription. The introduction of exogenous acetylating agents can non-specifically alter this delicate balance.
Caption: Regulation of gene expression by protein acetylation.
Conclusion
The selection of an appropriate acetylating agent is a critical decision in chemical synthesis and modification. While acetic anhydride offers a good balance of reactivity and safety, and acetyl chloride provides high reactivity for challenging substrates, this compound emerges as a potentially highly reactive alternative. Its performance is predicted to be similar to acetyl chloride due to the presence of the acyl chloride functional group. However, the influence of the acetylthio moiety on its stability, solubility, and potential for side reactions warrants further experimental investigation. This guide provides a framework for such a comparative study, enabling researchers to make informed decisions based on the specific requirements of their experimental system.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. PubChemLite - this compound (C4H5ClO2S) [pubchemlite.lcsb.uni.lu]
- 3. Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester | C4H5ClO2S | CID 82724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. doubtnut.com [doubtnut.com]
- 5. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. brainly.com [brainly.com]
- 7. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 8. Acetyl Chloride [commonorganicchemistry.com]
- 9. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. ionsource.com [ionsource.com]
Literature Review: Applications of S-(2-Chloro-2-oxoethyl) ethanethioate in Organic Synthesis
A comprehensive review of existing literature reveals that S-(2-Chloro-2-oxoethyl) ethanethioate, also known by its synonym acetylmercaptoacetyl chloride, is primarily utilized as a specialized acylating agent in organic synthesis. The current body of scientific publications focuses on its application in the synthesis of novel heterocyclic compounds rather than on comparative studies of its performance against alternative reagents. Consequently, a direct comparative guide with supporting experimental data on its efficacy versus other alternatives is not available in the reviewed literature.
This document provides a detailed overview of the known synthetic applications of this compound, including reaction protocols and a generalized workflow, to inform researchers and professionals in drug development and chemical synthesis.
Synthetic Applications of this compound
This compound serves as a key building block for introducing the acetylmercaptoacetyl group into various molecules. This reactive acyl chloride is particularly employed in the synthesis of sulfur-containing heterocycles. The primary application found in the literature is the acylation of compounds with active methylene groups.
Below is a summary of its documented applications in organic synthesis:
| Reactant | Product Class | Reference Application |
| Hetarylacetonitriles | 3-Cyano-3-hetaryl-2-oxopropyl thioacetates | Synthesis of 2-amino-4(5H)-oxothiophenes |
| n-Butylurea | N-(acetylmercaptoacetyl)-n'-n-butylurea | General synthesis of acylated ureas |
Experimental Protocols
While direct comparative studies are absent, the following represents a generalized experimental protocol for the acylation of a nucleophile with this compound, based on standard acylation procedures.
General Procedure for Acylation using this compound:
-
Reaction Setup: A solution of the nucleophilic substrate (e.g., a hetarylacetonitrile or an amine/urea, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically cooled in an ice bath (0 °C).
-
Addition of Acylating Agent: this compound (1.0-1.2 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the cooled solution of the substrate and base over a period of 15-30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is typically quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired acylated product.
Reaction Workflow
The following diagram illustrates a generalized workflow for the application of this compound in the synthesis of acylated compounds.
Caption: Generalized workflow for acylation reactions.
Safety Operating Guide
Proper Disposal Procedures for S-(2-Chloro-2-oxoethyl) ethanethioate
Disclaimer: This document provides guidance for the proper disposal of S-(2-Chloro-2-oxoethyl) ethanethioate in a laboratory setting. All procedures should be carried out by trained personnel in a controlled environment, adhering to all local, state, and federal regulations for hazardous waste disposal.
This compound is a bifunctional organic compound containing a highly reactive acyl chloride and a thioester group. Its reactivity, particularly with water and other nucleophiles, necessitates careful handling and a well-defined disposal strategy to ensure the safety of laboratory personnel and environmental protection. The acyl chloride moiety reacts violently with water, liberating toxic hydrogen chloride gas.[1] Therefore, proper quenching and neutralization are critical steps for its safe disposal.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all necessary safety measures are in place. The following table summarizes the essential personal protective equipment (PPE) and handling requirements.
| Category | Requirement | Rationale |
| Ventilation | Chemical Fume Hood | To prevent inhalation of corrosive and toxic vapors, such as hydrogen chloride, which is liberated upon contact with moisture.[1] |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of the corrosive liquid. Standard safety glasses are not sufficient. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a suitable alternative) | To prevent skin contact, which can cause severe burns. |
| Body Protection | Flame-retardant lab coat and closed-toe shoes | To protect against accidental spills and splashes. |
| Emergency Equipment | Safety shower and eyewash station | Must be immediately accessible in the event of accidental exposure. |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, and alcohols[1] | Contact with these substances can lead to violent reactions, gas evolution, or degradation.[1] |
Disposal Pathways
There are two primary pathways for the disposal of this compound. The choice of method depends on the quantity of waste and the available facilities.
-
Direct Disposal via Certified Vendor (Recommended for all quantities, mandatory for large quantities): This is the safest and most straightforward method. The chemical waste is collected in a designated, properly labeled container and transferred to a licensed hazardous waste disposal company.
-
In-Lab Neutralization Prior to Disposal (For small, manageable quantities only): This procedure involves the chemical conversion of the reactive compound into less hazardous substances before it enters the waste stream. This is a multi-step process that must be performed with extreme caution.
Below is a workflow to guide the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Experimental Protocols
Procedure 1: Direct Disposal
This is the preferred method for all quantities of this compound waste.
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container should be designated for halogenated organic waste.
-
Packaging: Carefully transfer the waste this compound into the designated waste container. Do not overfill the container; leave at least 10% headspace.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety office.
-
Storage: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials, particularly water and bases.[1]
-
Collection: Arrange for the collection of the waste container by your institution's certified hazardous waste disposal service.
Procedure 2: In-Lab Neutralization (Small Quantities Only)
This protocol describes the controlled hydrolysis and neutralization of small quantities of this compound. This procedure should be performed in a chemical fume hood with all necessary PPE.
Objective: To hydrolyze the acyl chloride and thioester functionalities to form less reactive and water-soluble products (acetate, thioglycolate, and chloride salts) that can be disposed of as neutralized aqueous waste.
Methodology:
-
Preparation of Quenching Solution:
-
In a beaker or flask of appropriate size (at least 10 times the volume of the this compound to be neutralized), prepare a 5% (w/v) aqueous solution of sodium bicarbonate.
-
Place the beaker in an ice bath and stir the solution with a magnetic stirrer. The ice bath is crucial to control the initial exothermic reaction.
-
-
Controlled Hydrolysis of the Acyl Chloride:
-
Slowly and dropwise, add the this compound to the cold, stirred sodium bicarbonate solution.
-
Caution: This is a highly exothermic reaction that will produce carbon dioxide and hydrogen chloride gas. The sodium bicarbonate will neutralize the generated HCl. A slow addition rate is essential to prevent a runaway reaction.
-
-
Base-Promoted Hydrolysis of the Thioester:
-
Once the addition is complete and the initial effervescence has subsided, remove the ice bath and allow the solution to warm to room temperature.
-
While stirring, slowly add a 2 M solution of sodium hydroxide until the pH of the solution is approximately 12. This strongly basic condition will promote the hydrolysis of the thioester group.
-
Continue stirring the solution at room temperature for at least one hour to ensure the complete hydrolysis of the thioester.
-
-
Final Neutralization:
-
After the one-hour stirring period, check the pH of the solution.
-
Carefully neutralize the solution by adding a dilute acid (e.g., 1 M hydrochloric acid) dropwise until the pH is between 6 and 8.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution contains sodium chloride, sodium acetate, and sodium thioglycolate.
-
This solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.
-
All contaminated materials, such as gloves, pipette tips, and absorbent pads, should be collected in a designated solid hazardous waste container for disposal through a certified vendor.
References
Personal protective equipment for handling S-(2-Chloro-2-oxoethyl) ethanethioate
Essential Safety and Handling Guide for S-(2-Chloro-2-oxoethyl) ethanethioate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 10553-78-3[1] |
| Molecular Formula | C4H5ClO2S[1][][3] |
| Molecular Weight | 152.60 g/mol [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that is toxic if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage and may cause damage to organs through prolonged or repeated exposure. This substance also reacts violently with water, liberating toxic gas.[4]
Quantitative Data Summary:
| Parameter | Value | Source |
| Purity | >95% | [4] |
| Boiling Point | 98-101 °C (at 16-18 Torr) | [5] |
| Density | 1.336 g/cm³ | [] |
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification | Standard Reference |
| Eye/Face Protection | Chemical safety goggles or face shield. | OSHA 29 CFR 1910.133 or European Standard EN166[4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and other protective clothing to prevent skin exposure. | [4][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[4] Required when vapors/aerosols are generated. | EN 149[4] |
Step-by-Step Handling and Storage Protocols
Adherence to the following procedures is critical to ensure a safe laboratory environment.
Experimental Workflow:
Caption: Workflow for the safe handling and storage of this compound.
Detailed Procedures:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[4][6] Eyewash stations and safety showers must be readily accessible.[4][6]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as specified in the table above.
-
Handling:
-
Storage:
Spill, First Aid, and Disposal Plan
Immediate and appropriate response to spills, exposures, and waste disposal is crucial.
Disposal and Emergency Workflow:
Caption: Emergency procedures for spills, first aid, and disposal.
Detailed Procedures:
-
Spill Response:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
-
Disposal:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
